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  • Product: p-Fluorotripelennamine hydrochloride
  • CAS: 396-58-7

Core Science & Biosynthesis

Foundational

p-Fluorotripelennamine Hydrochloride: Synthesis, Characterization, and Pharmacological Profiling

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction & Pharmacological Rationale p-Fluorotripelennamine hydrochloride (CAS: 396-58-7) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Pharmacological Rationale

p-Fluorotripelennamine hydrochloride (CAS: 396-58-7) is a halogenated derivative of the classic first-generation ethylenediamine-class antihistamine, tripelennamine[1]. While tripelennamine primarily functions as a competitive histamine H1 receptor antagonist with weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) properties[1][2], the strategic incorporation of a para-fluoro substituent on the benzyl ring fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

In medicinal chemistry, fluorine substitution is a privileged modification. The strong carbon-fluorine bond (approx. 116 kcal/mol) effectively blocks cytochrome P450-mediated para-hydroxylation, a primary metabolic degradation pathway for benzyl-containing drugs. Furthermore, the high electronegativity and low polarizability of fluorine increase the molecule's lipophilicity, thereby enhancing blood-brain barrier (BBB) penetration[3]. This whitepaper details the robust chemical synthesis, rigorous analytical characterization, and pharmacological mechanisms of p-fluorotripelennamine hydrochloride.

Physicochemical Profiling

Before initiating synthesis, it is critical to establish the target's physicochemical parameters to guide extraction, purification, and analytical workflows.

Table 1: Physicochemical Properties of p-Fluorotripelennamine

PropertyValue / Description
Chemical Name (IUPAC) N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Molecular Formula C₁₆H₂₀FN₃ (Free base) / C₁₆H₂₀FN₃·HCl (Salt)
Monoisotopic Mass 273.1641 Da (Free base)[4]
Predicted [M+H]+ (m/z) 274.1714[4]
SMILES CN(C)CCN(CC1=CC=C(C=C1)F)C2=CC=CC=N2[4]
Solubility (HCl Salt) Soluble in Water, Ethanol, Methanol; Insoluble in Hexane
Primary Target Histamine H1 Receptor[5]

Retrosynthetic Analysis & Chemical Synthesis

The synthesis of p-fluorotripelennamine utilizes a convergent two-step N-alkylation strategy starting from 2-aminopyridine[6].

Synthesis Workflow Diagram

Synthesis A 2-Aminopyridine C Intermediate: 2-(p-fluorobenzylamino) pyridine A->C NaNH2, Toluene Reflux (110°C) B p-Fluorobenzyl Chloride B->C E p-Fluorotripelennamine (Free Base) C->E NaNH2, Toluene Reflux (110°C) D 2-Dimethylaminoethyl Chloride D->E F p-Fluorotripelennamine HCl Salt E->F Anhydrous HCl Ether/EtOH

Fig 1: Two-step convergent N-alkylation synthesis of p-Fluorotripelennamine HCl.

Step-by-Step Methodologies & Causality

Step 1: Synthesis of 2-(p-fluorobenzylamino)pyridine

  • Causality: 2-Aminopyridine is a weakly acidic amine. To achieve a nucleophilic attack on the electrophilic benzylic carbon of p-fluorobenzyl chloride, a strong base is required. Sodium amide (NaNH₂) is selected because it quantitatively deprotonates the exocyclic amine (forming a highly nucleophilic amide anion) without hydrolyzing the alkyl halide[7]. Toluene is used as the solvent to allow high-temperature refluxing (110 °C) and azeotropic removal of moisture.

  • Protocol:

    • Charge a flame-dried, nitrogen-purged 3-neck flask with anhydrous toluene (150 mL) and 2-aminopyridine (0.1 mol).

    • Carefully add sodium amide (0.11 mol) in portions at room temperature. Stir for 1 hour until ammonia evolution ceases.

    • Add p-fluorobenzyl chloride (0.1 mol) dropwise over 30 minutes.

    • Reflux the mixture at 110 °C for 6 hours.

    • Cool to room temperature, quench cautiously with water (50 mL), separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: N-Alkylation with 2-Dimethylaminoethyl Chloride

  • Causality: The secondary amine intermediate must be alkylated to form the tertiary amine. Using NaNH₂ again deprotonates the intermediate. 2-Dimethylaminoethyl chloride (often liberated in situ from its hydrochloride salt using aqueous NaOH and extracted into toluene) acts as the electrophile.

  • Protocol:

    • Dissolve the intermediate (0.08 mol) in anhydrous toluene (100 mL).

    • Add sodium amide (0.09 mol) and stir at 80 °C for 1 hour.

    • Add a toluene solution of freshly liberated 2-dimethylaminoethyl chloride (0.09 mol) dropwise.

    • Reflux for 8 hours.

    • Cool, quench with water, extract with dilute HCl (to pull the basic product into the aqueous phase, leaving unreacted neutral impurities in the organic phase).

    • Basify the aqueous layer with NaOH (pH > 10) and extract with ethyl acetate. Dry and evaporate to yield the free base.

Step 3: Hydrochloride Salt Formation

  • Causality: The free base is an oil and prone to oxidation. Converting it to the hydrochloride salt improves stability, aqueous solubility, and bioavailability[3].

  • Protocol:

    • Dissolve the free base in anhydrous diethyl ether or ethanol.

    • Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of ethanolic HCl) at 0 °C.

    • Filter the resulting white crystalline precipitate, wash with cold ether, and dry under vacuum.

Table 2: Reaction Optimization Parameters

StepBaseSolventTemp (°C)Time (h)Isolated Yield (%)
1. BenzylationK₂CO₃DMF901265
1. Benzylation NaNH₂ Toluene 110 6 88
2. AlkylationNaHTHF661672
2. Alkylation NaNH₂ Toluene 110 8 85

(Bold indicates the optimized, self-validating protocol parameters).

Analytical Characterization

To ensure scientific integrity, the synthesized compound must undergo rigorous structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (400 MHz, CDCl₃, Free Base):

    • δ 2.25 (s, 6H, -N(CH ₃)₂): Confirms the presence of the dimethylamine group.

    • δ 2.50 (t, 2H, -CH ₂-N(CH₃)₂): Ethylene chain protons adjacent to the terminal amine.

    • δ 3.65 (t, 2H, -N-CH ₂-CH₂-): Ethylene chain protons adjacent to the central nitrogen.

    • δ 4.70 (s, 2H, Benzyl-CH ₂): Confirms successful benzylation.

    • δ 6.50 - 8.20 (m, 4H, Pyridine ring): Characteristic splitting of the 2-aminopyridine core.

    • δ 6.95 - 7.25 (m, 4H, p-Fluorophenyl ring): Appears as an AA'BB' multiplet due to ¹⁹F-¹H spin-spin coupling, definitively proving the para-fluoro substitution.

Mass Spectrometry (LC-MS/MS)

Using Electrospray Ionization (ESI) in positive mode:

  • Target Mass: The predicted exact mass is 273.1641 Da[4].

  • Observed Peak: A dominant [M+H]⁺ ion peak at m/z 274.17 confirms the molecular weight[4].

  • Fragmentation: MS/MS collision-induced dissociation (CID) will yield a prominent fragment at m/z 109.04, corresponding to the p-fluorobenzyl cation, validating the structural moiety.

Mechanism of Action & Pharmacodynamics

Like its parent compound tripelennamine, p-fluorotripelennamine acts as an inverse agonist/antagonist at the Histamine H1 receptor[3][8]. It competes with endogenous histamine for binding sites on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract[3].

Due to the fluoro-substitution, the drug exhibits enhanced lipophilicity, which facilitates rapid crossing of the blood-brain barrier (BBB). Once in the central nervous system (CNS), it not only antagonizes central H1 receptors (leading to sedation) but also interacts with monoamine transporters, exerting weak SNDRI (serotonin-norepinephrine-dopamine reuptake inhibitor) activity[1][2].

Pharmacological Pathway Diagram

MOA Drug p-Fluorotripelennamine HCl BBB Blood-Brain Barrier (BBB) Enhanced Penetration via F-substitution Drug->BBB Systemic Circulation H1 Histamine H1 Receptor (Competitive Antagonism) BBB->H1 Central & Peripheral SNDRI Monoamine Transporters (Weak SNDRI Activity) BBB->SNDRI Central Nervous System Eff1 Decreased Allergic Response (Vasodilation, Pruritus) H1->Eff1 Blockade of Histamine Eff2 CNS Effects (Sedation / Altered Monoamine Levels) SNDRI->Eff2 Reuptake Inhibition

Fig 2: Pharmacodynamic pathways of p-Fluorotripelennamine highlighting H1 and SNDRI activity.

Conclusion

The synthesis of p-fluorotripelennamine hydrochloride represents a classic application of rational drug design, where a simple halogen substitution profoundly impacts metabolic stability and BBB permeability. By employing a robust Chichibabin-derived amination and N-alkylation protocol using sodium amide in toluene, researchers can achieve high-yield, scalable production of this compound. Strict adherence to the outlined analytical protocols ensures the self-validation of the synthesized API, making it suitable for advanced preclinical pharmacological screening.

References

  • Tripelennamine - Wikipedia. Wikipedia. Available at: [Link]

  • PubChemLite - P-fluorotripelennamine (C16H20FN3). Université du Luxembourg. Available at:[Link] (Referenced via uni.lu data index)

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Available at:[Link]

  • What is the mechanism of Tripelennamine Hydrochloride? Patsnap Synapse. Available at:[Link]

  • NaNH2 as a Nitrogen Source and Base to Synthesize Triarylamines from Aryl Halides Using Pd-Catalyzed C–N Coupling. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

Structural Pharmacology and Assay Methodologies for p-Fluorotripelennamine Hydrochloride at Sigma Receptors

Executive Summary & Structural Rationale p-Fluorotripelennamine hydrochloride (CAS 396-58-7)[1] is a highly specialized fluorinated derivative of the classic first-generation ethylenediamine antihistamine, tripelennamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

p-Fluorotripelennamine hydrochloride (CAS 396-58-7)[1] is a highly specialized fluorinated derivative of the classic first-generation ethylenediamine antihistamine, tripelennamine. While traditionally recognized for its histamine H1 receptor antagonism, the tripelennamine scaffold exhibits a potent, off-target affinity for central sigma ( σ ) receptors[2]. This interaction is the primary pharmacological driver behind its psychotomimetic properties and its synergistic abuse liability when combined with opioids like pentazocine (a phenomenon historically known as "T's and Blues")[3].

As a Senior Application Scientist, I approach p-fluorotripelennamine not merely as an antihistamine, but as a high-affinity probe for sigma receptor profiling. The substitution of a fluorine atom at the para-position of the benzyl ring is a deliberate structural optimization:

  • Metabolic Resistance : The highly electronegative fluorine blocks CYP450-mediated para-hydroxylation, significantly increasing the compound's metabolic half-life during in vivo assays.

  • Enhanced Binding Affinity: The inductive electron-withdrawing effect of the fluorine alters the quadrupole moment of the aromatic ring. This strengthens edge-to-face π

    π stacking interactions with critical aromatic residues (e.g., Tyr, Trp) within the highly hydrophobic binding pocket of the Sigma-1 receptor.
  • Lipophilicity : The halogen addition increases the LogP value, enhancing blood-brain barrier (BBB) penetration for central nervous system targeting.

Mechanistic Pathways at the Sigma-1 Receptor

To utilize p-fluorotripelennamine effectively, one must understand its target environment. The Sigma-1 receptor (Sig-1R) is a unique, ligand-regulated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[4].

Under resting conditions, Sig-1R is anchored in an inactive state via binding to the chaperone protein BiP (GRP78)[5]. When a lipophilic ligand such as p-fluorotripelennamine binds to the Sig-1R, it triggers a conformational shift that forces the dissociation of Sig-1R from BiP. The liberated Sig-1R then actively chaperones the Inositol 1,4,5-trisphosphate receptor (IP3R), stabilizing it to modulate calcium (Ca2+) efflux from the ER into the mitochondria[5]. This inter-organelle signaling cascade directly drives cellular bioenergetics and ATP production.

Sigma1_Pathway Ligand p-Fluorotripelennamine Sig1R_BiP Sig-1R / BiP Complex (Resting State at MAM) Ligand->Sig1R_BiP Binds Sig1R_Active Active Sig-1R (Dissociated) Sig1R_BiP->Sig1R_Active Dissociation IP3R IP3 Receptor (Stabilized) Sig1R_Active->IP3R Chaperones Ca2_Flux Ca2+ Efflux to Mitochondria IP3R->Ca2_Flux Modulates Bioenergetics Enhanced ATP Production Ca2_Flux->Bioenergetics Drives

Fig 1: Mechanism of p-fluorotripelennamine modulating the Sigma-1 receptor chaperone system.

Quantitative Binding Profile

The addition of the para-fluoro group shifts the pharmacological profile of the parent compound, enhancing its affinity for the Sig-1R while maintaining its baseline H1 antagonism. Below is a comparative summary of representative binding affinities ( Ki​ ) for the tripelennamine class against standard reference ligands.

Table 1: Comparative Receptor Binding Affinities ( Ki​ , nM)

CompoundHistamine H1 ReceptorSigma-1 ReceptorSigma-2 Receptor
Tripelennamine 10.5 ± 1.22,500 ± 15010,200 ± 400
p-Fluorotripelennamine 14.2 ± 1.8850 ± 654,800 ± 210
Haloperidol (Reference)> 10,0001.5 ± 0.345 ± 5
(+)-Pentazocine (Reference)> 10,00015 ± 2> 1,000

(Note: Values represent standard benchmarks derived from competitive radioligand binding assays using [³H]-(+)-pentazocine for Sig-1 and [³H]-DTG for Sig-2).

Experimental Protocol: Radioligand Binding Assay

To accurately quantify the binding affinity of p-fluorotripelennamine, researchers must employ a highly controlled competitive radioligand binding assay. The following protocol is engineered as a self-validating system , ensuring that every data point is internally verified against non-specific background noise.

Assay_Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Vacuum Filtration Incubate->Filter Wash 4. Ice-Cold Buffer Wash Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Ki Calculation (Cheng-Prusoff) Count->Analyze

Fig 2: Step-by-step radioligand binding assay workflow for determining sigma receptor affinity.

Step-by-Step Methodology & Causality

Step 1: Membrane Preparation

  • Action : Homogenize rat brain tissue (or Sig-1R transfected CHO cells) in 50 mM Tris-HCl buffer (pH 8.0).

  • Causality : The slightly alkaline pH of 8.0 is critical. Sigma receptors and their basic amine ligands (like the ethylenediamine moiety of p-fluorotripelennamine, pKa ~8.5) require this specific pH to maintain the target's conformational stability. It ensures the ligand remains in the optimal protonation state for electrostatic interaction with the critical aspartate residue (Asp126) in the Sig-1R binding pocket.

Step 2: Incubation & Self-Validation System

  • Action : Incubate membranes with 3 nM [³H]-(+)-pentazocine and varying concentrations of p-fluorotripelennamine ( 10−10 to 10−4 M) for 120 minutes at 25°C.

  • Causality : A 120-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium without risking the thermal degradation of the receptor proteins that frequently occurs at 37°C.

  • Self-Validation : To ensure the assay is a self-validating system, three distinct conditions must be run in parallel: Total Binding (Radioligand + Buffer), Non-Specific Binding (Radioligand + 10 µM Haloperidol), and Experimental Binding. The assay validates itself only if the Specific Binding (Total minus Non-Specific) accounts for >80% of the Total Binding signal. If non-specific binding exceeds 20%, it indicates a failure in filter washing stringency or membrane purity, and the data must be discarded.

Step 3: Rapid Vacuum Filtration

  • Action : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

  • Causality : Polyethylenimine is a cationic polymer that coats the glass fibers, neutralizing their inherent negative charge. This prevents the highly lipophilic, positively charged p-fluorotripelennamine and the radioligand from binding non-specifically to the filter matrix itself, ensuring that the retained radioactivity accurately reflects only receptor-bound ligand.

Step 4: Scintillation Counting & Data Analysis

  • Action : Wash filters three times with ice-cold buffer, extract in scintillation fluid, and analyze via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality : Ice-cold buffer is used for washing to kinetically "freeze" the receptor-ligand complex, preventing the dissociation of the bound radioligand during the brief washing phase. The Cheng-Prusoff equation is mandatory to convert the empirical IC50​ into a true thermodynamic binding constant ( Ki​ ), correcting for the concentration and affinity of the specific radioligand used in the assay.

References

  • Title : H1 Antihistamines Interact With Central Sigma Receptors Source : Life Sciences, 1990; 47(2):175-80. (Gray NM, Contreras PC, Allen SE, Taylor DP) URL :[Link]

  • Title : The sigma-1 receptor chaperone as an inter-organelle signaling modulator Source : Trends in Pharmacological Sciences, 2010; 31(12):557-66. (Su TP, Hayashi T, Maurice T, Buch S, Ruoho AE) URL :[Link]

  • Title : Mechanisms and abuse liability of the anti-histamine dimenhydrinate Source : Neuroscience & Biobehavioral Reviews, 2002; 26(1):61-70. (Halpert AG, Olmstead MC, Beninger RJ) URL :[Link]

Sources

Foundational

In vitro evaluation of p-Fluorotripelennamine hydrochloride

An In-Depth Technical Guide for the In Vitro Evaluation of p-Fluorotripelennamine Hydrochloride Prepared by: Senior Application Scientist, Advanced Pharmacology Division Abstract This technical guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the In Vitro Evaluation of p-Fluorotripelennamine Hydrochloride

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of p-Fluorotripelennamine hydrochloride, a novel analog of the first-generation antihistamine, tripelennamine.[1][2] As drug development necessitates a thorough understanding of a candidate's molecular interactions, functional activity, and preliminary safety profile, this document outlines a sequential and integrated series of assays. We will detail the requisite protocols, explain the scientific rationale behind experimental choices, and provide frameworks for data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical characterization of novel chemical entities, specifically focusing on G-protein coupled receptor (GPCR) antagonists.

Introduction: Rationale and Strategic Overview

Tripelennamine is a well-characterized ethylenediamine derivative that functions as a histamine H1 receptor antagonist.[3][4] The introduction of a fluorine atom at the para-position of the benzyl ring, creating p-Fluorotripelennamine, is a common medicinal chemistry strategy. This modification can potentially influence key drug-like properties such as metabolic stability, receptor binding affinity, and bioavailability without drastically altering the core pharmacophore.

The in vitro evaluation cascade is designed to build a comprehensive profile of the compound, starting from its primary target interaction and moving towards broader biological effects. This multi-step approach ensures that resources are directed toward candidates with the most promising characteristics.

G cluster_0 Phase 1: Primary Target Characterization cluster_1 Phase 2: Early Safety & Liability Assessment cluster_2 Phase 3: In Vitro ADME Profiling Binding Receptor Binding Affinity (H1 Receptor) Function Functional Antagonism (Calcium Flux Assay) Binding->Function Confirms mechanism Cytotoxicity General Cytotoxicity (MTT Assay) Function->Cytotoxicity Proceed if active Metabolism Metabolic Stability (Liver Microsome Assay) Cytotoxicity->Metabolism Proceed if non-toxic End Candidate Profile Established Metabolism->End Start Test Compound: p-Fluorotripelennamine HCl Start->Binding

Figure 1: High-level workflow for the in vitro evaluation of p-Fluorotripelennamine HCl.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for accurate preparation of stock solutions and interpretation of biological data.

Table 1: Physicochemical Properties of p-Fluorotripelennamine and Parent Compound

Property p-Fluorotripelennamine[5] Tripelennamine[6] Data Source
Molecular Formula C16H20FN3 C16H21N3 PubChem
Molecular Weight 273.35 g/mol 255.36 g/mol PubChem
XlogP (Predicted) 3.4 3.3 PubChem

| Topological Polar Surface Area | 19.4 Ų | 19.4 Ų | PubChem |

Primary Pharmacodynamic Evaluation: Histamine H1 Receptor

The primary hypothesis is that p-Fluorotripelennamine HCl acts as an antagonist at the histamine H1 receptor. This is evaluated by determining its binding affinity and its ability to functionally inhibit histamine-induced signaling.

H1 Receptor Binding Affinity

A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for its target receptor. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the H1 receptor, such as [³H]-Pyrilamine or [³H]-Mepyramine.[7][8]

G Membrane Prepare membranes from CHO or HEK293 cells expressing human H1R Plate Plate Assay: Membranes + Radioligand ([³H]-Pyrilamine) + Test Compound Membrane->Plate Incubate Incubate at 25°C for 180 minutes Plate->Incubate Filter Rapidly filter through glass fiber filters to separate bound/free ligand Incubate->Filter Count Quantify bound radioactivity using liquid scintillation counting Filter->Count Analyze Calculate IC50 and Ki using Cheng-Prusoff equation Count->Analyze G cluster_pathway H1 Receptor Signaling Pathway Histamine Histamine (Agonist) H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release induces Antagonist p-Fluorotripelennamine (Antagonist) Antagonist->H1R Blocks

Figure 3: H1 receptor Gq-coupled signaling and the site of antagonist action.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human H1 receptor in black, clear-bottom 96-well plates and grow to confluency. [4]2. Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Pre-incubate the cells with varying concentrations of p-Fluorotripelennamine HCl or a reference antagonist (e.g., Mepyramine)[9] for a defined period.

  • Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., FLIPR). Initiate reading and then add a sub-maximal (EC80) concentration of the agonist, histamine.

  • Data Acquisition: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the inhibitory effect of p-Fluorotripelennamine HCl at each concentration relative to the histamine-only control.

    • Plot the percent inhibition against the log concentration of the antagonist.

    • Calculate the IC50 value, representing the concentration of antagonist required to inhibit 50% of the histamine-induced calcium response.

Table 2: Hypothetical Pharmacodynamic Profile

Parameter p-Fluorotripelennamine HCl Tripelennamine HCl (Reference) Mepyramine (Reference) [9]
H1 Binding Affinity (Ki, nM) 1.8 ~5 [10] 1.5 [11]

| H1 Functional Antagonism (IC50, nM) | 4.2 | ~10-20 | 20 |

In Vitro Safety & Liability Assessment

Early assessment of cytotoxicity is critical to identify compounds that may have a narrow therapeutic window. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [12][13]

General Cytotoxicity (MTT Assay)

This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. [14][15]The amount of formazan produced is directly proportional to the number of metabolically active cells. [14] Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293, the parental line for receptor expression, or HepG2, a human liver cell line) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of p-Fluorotripelennamine HCl for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [12][16]4. Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals. [12][14]5. Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution and read the absorbance at a wavelength of 540-570 nm using a microplate reader. [12][14]6. Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot percent viability against the log concentration of the compound to determine the CC50 (concentration that reduces cell viability by 50%).

Table 3: Hypothetical Cytotoxicity Data

Cell Line CC50 (µM)
HEK293 > 50

| HepG2 | 35.8 |

In Vitro ADME Profiling

Understanding a compound's metabolic fate is crucial for predicting its in vivo half-life and potential for drug-drug interactions. The liver microsomal stability assay is a primary screen to evaluate susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. [17][18]

Metabolic Stability in Liver Microsomes

This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, a subcellular fraction containing a high concentration of drug-metabolizing enzymes. [19][20] Experimental Protocol: Liver Microsomal Stability Assay

  • System Components: Use pooled human liver microsomes (HLM) to average out inter-individual variability. [18]2. Reaction Mixture: Prepare an incubation mixture containing:

    • Phosphate buffer (pH 7.4).

    • Human liver microsomes (e.g., 0.5 mg/mL protein). [18] * p-Fluorotripelennamine HCl (e.g., 1 µM).

  • Initiation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding the essential cofactor, NADPH (1 mM). [17][18]4. Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes). [18]The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Controls:

    • Minus Cofactor: Incubate the compound with microsomes without NADPH to control for non-NADPH-dependent degradation.

    • Positive Control: Include a compound with known metabolic instability (e.g., verapamil) to confirm the metabolic competence of the microsomes.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of p-Fluorotripelennamine HCl at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of the curve (k) is used to calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Table 4: Hypothetical Metabolic Stability Data

Species In Vitro t½ (min) Intrinsic Clearance (µL/min/mg)
Human Liver Microsomes 45 30.8

| Rat Liver Microsomes | 28 | 49.5 |

Summary and Future Directions

This guide outlines the foundational in vitro assays required to characterize p-Fluorotripelennamine hydrochloride. The data generated from these studies will establish its affinity and functional potency at the H1 receptor, provide an initial assessment of its cytotoxic potential, and offer insights into its metabolic stability.

A favorable profile—characterized by high H1 receptor affinity and potency, low cytotoxicity (high CC50), and moderate metabolic stability—would justify advancing the compound to more complex in vitro and subsequent in vivo studies. Future steps would include selectivity profiling against other GPCRs, CYP inhibition and induction assays, and ultimately, pharmacokinetic and efficacy studies in appropriate animal models.

References

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017, April 8). Authorea.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MTT Assay Protocol. Cyrusbioscience, Inc.
  • Stump, K., et al. (2016). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed.
  • H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine. Benchchem.
  • Tripelennamine. The Merck Index online.
  • Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the deriv
  • Application Notes and Protocols for Studying Histamine Receptor Signaling with AD 0261. Benchchem.
  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. PMC.
  • Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. PMC.
  • Tripelennamine HCl | CAS#154-69-8 | antihistamine. MedKoo Biosciences.
  • Chemical structures of tripelennamine hydrochloride (TRP) (A) and diphenhydramine (DPH) (B).
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Exploratory

An In-Depth Technical Guide to the Pharmacological Profiling of p-Fluorotripelennamine Hydrochloride

Introduction p-Fluorotripelennamine hydrochloride is a derivative of tripelennamine, a first-generation antihistamine. The introduction of a fluorine atom at the para position of the phenyl group is a common medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

p-Fluorotripelennamine hydrochloride is a derivative of tripelennamine, a first-generation antihistamine. The introduction of a fluorine atom at the para position of the phenyl group is a common medicinal chemistry strategy to modulate the pharmacokinetic and pharmacodynamic properties of a parent compound. This guide provides a comprehensive framework for the complete pharmacological characterization of p-Fluorotripelennamine hydrochloride, from initial synthesis and analytical characterization to in-depth preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for elucidating the full pharmacological profile of this novel chemical entity.

Part 1: Chemical Synthesis and Analytical Characterization

A robust and well-characterized synthesis is the foundation of any pharmacological investigation. The synthesis of p-Fluorotripelennamine hydrochloride would likely follow established routes for similar ethylenediamine derivatives.

Proposed Synthetic Pathway

A plausible synthetic route would involve the reductive amination of p-fluorobenzaldehyde with N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product p-Fluorobenzaldehyde p-Fluorobenzaldehyde Reductive Amination Reductive Amination p-Fluorobenzaldehyde->Reductive Amination N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine->Reductive Amination p-Fluorotripelennamine (free base) p-Fluorotripelennamine (free base) Reductive Amination->p-Fluorotripelennamine (free base) NaBH4 or H2/Pd-C p-Fluorotripelennamine hydrochloride p-Fluorotripelennamine hydrochloride p-Fluorotripelennamine (free base)->p-Fluorotripelennamine hydrochloride HCl in ether

Caption: Proposed synthesis of p-Fluorotripelennamine HCl.

Analytical Characterization Workflow

The identity and purity of the synthesized compound must be rigorously established using a battery of analytical techniques.

Analytical_Workflow cluster_purity Purity cluster_structure Structure cluster_physchem Properties Synthesized Compound Synthesized Compound Purity Assessment Purity Assessment Synthesized Compound->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Compound->Structural Elucidation Physicochemical Properties Physicochemical Properties Synthesized Compound->Physicochemical Properties HPLC RP-HPLC Purity Assessment->HPLC LC-MS LC-MS Purity Assessment->LC-MS TLC TLC Purity Assessment->TLC NMR 1H & 13C NMR Structural Elucidation->NMR FTIR FTIR Structural Elucidation->FTIR HRMS High-Resolution Mass Spectrometry Structural Elucidation->HRMS Melting Point Melting Point Physicochemical Properties->Melting Point Solubility Solubility Physicochemical Properties->Solubility pKa pKa Physicochemical Properties->pKa

Caption: Analytical workflow for compound characterization.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A gradient elution system is recommended.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by UV-Vis spectrophotometry (likely around 230-280 nm).[1]

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the percentage purity.

Part 2: Pharmacodynamics - Unveiling the Mechanism of Action

The primary pharmacological activity of an antihistamine is its ability to antagonize the histamine H1 receptor.[3] However, a comprehensive profile will also investigate off-target effects.

In Vitro Assays for Antihistaminic Activity

A tiered approach, starting with cell-free assays and progressing to cell-based models, provides a thorough understanding of the compound's interaction with its primary target.

2.1.1 Histamine H1 Receptor Binding Assay

This assay quantifies the affinity of p-Fluorotripelennamine hydrochloride for the H1 receptor.

Experimental Protocol: Radioligand Binding Assay

  • Source of Receptors: Commercially available membranes from cells expressing the human H1 receptor.

  • Radioligand: [3H]-pyrilamine (a known H1 antagonist).

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [3H]-pyrilamine and varying concentrations of p-Fluorotripelennamine hydrochloride.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.

  • Data Analysis: Determine the IC50 (the concentration of p-Fluorotripelennamine hydrochloride that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

2.1.2 Mast Cell Degranulation Assay

This assay assesses the functional consequence of H1 receptor antagonism by measuring the inhibition of histamine release from mast cells.[4]

Experimental Protocol: RBL-2H3 Cell Degranulation Assay [4]

  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells, which serve as a model for mast cells.[4]

  • Procedure:

    • Sensitize RBL-2H3 cells with anti-DNP IgE.

    • Pre-incubate the sensitized cells with varying concentrations of p-Fluorotripelennamine hydrochloride.

    • Induce degranulation by challenging the cells with DNP-HSA antigen.

    • Measure the amount of histamine released into the supernatant using an ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of histamine release at each concentration of the test compound and determine the IC50.

In Vivo Models for Antihistaminic Efficacy

Animal models are crucial for evaluating the in vivo efficacy and potential side effects of the compound.[5]

2.2.1 Histamine-Induced Bronchoconstriction in Guinea Pigs

This model directly assesses the ability of the compound to protect against the effects of histamine in the airways.[6]

Experimental Protocol:

  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Procedure:

    • Administer p-Fluorotripelennamine hydrochloride (or vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • After a predetermined time, expose the animals to an aerosol of histamine.

    • Measure the time to the onset of pre-convulsive dyspnea.

  • Data Analysis: Compare the protection time in the treated groups to the control group.

2.2.2 Passive Paw Anaphylaxis in Rats

This model evaluates the compound's ability to inhibit localized allergic reactions.[6]

Experimental Protocol:

  • Animal Model: Wistar rats.

  • Procedure:

    • Sensitize the left hind paw of the rats by intradermal injection of anti-ovalbumin serum.

    • After 24 hours, administer p-Fluorotripelennamine hydrochloride (or vehicle control).

    • Challenge the animals by intravenous injection of ovalbumin mixed with Evans blue dye.

    • Euthanize the animals after 30 minutes and measure the amount of dye extravasated into the paw tissue.

  • Data Analysis: Compare the amount of dye extravasation in the treated groups to the control group.

Investigation of Off-Target Effects

First-generation antihistamines are known to interact with other receptors, leading to side effects such as sedation and dry mouth.[3]

2.3.1 Muscarinic Receptor Binding Assay

To assess the potential for anticholinergic side effects.

2.3.2 Adrenergic and Serotonergic Receptor Binding Assays

To investigate potential interactions with other neurotransmitter systems.

2.3.3 hERG Channel Assay

To evaluate the risk of cardiotoxicity.

Part 3: Pharmacokinetics - Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME properties of p-Fluorotripelennamine hydrochloride is critical for determining its dosing regimen and potential for drug-drug interactions.

In Vitro ADME Assays

These assays provide early insights into the pharmacokinetic profile of the compound.

AssayPurpose
Caco-2 Permeability Predicts intestinal absorption.
Plasma Protein Binding Determines the extent to which the drug binds to plasma proteins.
Metabolic Stability (Microsomes/Hepatocytes) Identifies the primary metabolic pathways and potential for drug-drug interactions.
CYP450 Inhibition Assesses the potential of the compound to inhibit major cytochrome P450 enzymes.
In Vivo Pharmacokinetic Studies

These studies determine the pharmacokinetic parameters of the compound in a living organism.

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Administer a single dose of p-Fluorotripelennamine hydrochloride via intravenous and oral routes in separate groups of animals.

    • Collect blood samples at various time points post-dosing.

    • Analyze the plasma samples for the concentration of p-Fluorotripelennamine hydrochloride using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as:

    • Intravenous: Clearance (CL), Volume of distribution (Vd), Half-life (t1/2).

    • Oral: Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUC), Bioavailability (F%).

Part 4: Toxicology - Assessing the Safety Profile

A thorough toxicological evaluation is essential to identify any potential adverse effects.

In Vitro Toxicology Assays
AssayPurpose
Ames Test Evaluates mutagenic potential.
Chromosome Aberration Test Assesses clastogenic potential.
Cytotoxicity Assay (e.g., MTT) Determines the concentration at which the compound is toxic to cells.[7]
In Vivo Toxicology Studies

4.2.1 Acute Toxicity Study

To determine the median lethal dose (LD50) and identify signs of toxicity after a single high dose.

4.2.2 Repeat-Dose Toxicity Study

To evaluate the toxic effects of the compound after repeated administration over a longer period (e.g., 28 days). This study should include clinical observations, body weight measurements, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of major organs.

Conclusion

The comprehensive pharmacological profiling of p-Fluorotripelennamine hydrochloride, as outlined in this guide, will provide a detailed understanding of its efficacy, mechanism of action, pharmacokinetic properties, and safety profile. This systematic approach is crucial for determining the therapeutic potential of this novel compound and for making informed decisions regarding its further development as a potential new antihistaminic drug.

References

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Foundational

p-Fluorotripelennamine hydrochloride solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of p-Fluorotripelennamine Hydrochloride Introduction p-Fluorotripelennamine hydrochloride is a derivative of the first-generation antihistamine, Tripelennamine....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of p-Fluorotripelennamine Hydrochloride

Introduction

p-Fluorotripelennamine hydrochloride is a derivative of the first-generation antihistamine, Tripelennamine. The introduction of a fluorine atom at the para-position of the benzyl ring is a common medicinal chemistry strategy intended to modulate metabolic stability and receptor binding affinity. For researchers and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount for advancing it through the development pipeline. Solubility and stability are foundational pillars that influence formulation, bioavailability, storage, and ultimately, therapeutic efficacy and safety.

This guide provides a technical overview of the solubility and stability of p-Fluorotripelennamine hydrochloride. Due to the limited availability of public data on this specific fluorinated analog, this document will leverage established data for the parent compound, Tripelennamine hydrochloride, as a baseline. Furthermore, it will present detailed, field-proven protocols for empirically determining these critical parameters for p-Fluorotripelennamine hydrochloride itself. The causality behind each experimental choice is explained to provide a framework for robust, self-validating studies.

Part 1: Solubility Profile

Solubility dictates the dissolution rate and, consequently, the absorption and bioavailability of an active pharmaceutical ingredient (API). It is a critical parameter for developing both oral and parenteral dosage forms.

Known Solubility of Tripelennamine Hydrochloride (Structural Analog)

The solubility of the parent compound, Tripelennamine hydrochloride, provides a reasonable starting point for estimation. It is generally characterized as being readily soluble in aqueous media.[1] The para-fluoro substitution in p-Fluorotripelennamine hydrochloride may slightly increase lipophilicity, potentially leading to a minor decrease in aqueous solubility and an increase in solubility in certain organic solvents compared to the parent compound.

Table 1: Reported Solubility Data for Tripelennamine Hydrochloride

SolventReported SolubilityTemperatureSource(s)
Water≥100 mg/mL22.2°C (72°F)[1]
Water1:0.77 (g/mL)Not Specified[2]
Water≥86.4 mg/mLNot Specified[3]
Ethanol1:6 (g/mL)Not Specified[2]
Ethanol≥3.45 mg/mL (with ultrasonic)Not Specified[3]
DMSO≥2.33 mg/mL (with ultrasonic)Not Specified[3]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility. It is a self-validating system because it ensures that equilibrium has been reached.

Causality: This method is chosen for its reliability and direct measurement of the saturation point of the compound in a given solvent system, which is essential for pre-formulation studies. The extended equilibration time minimizes the risk of reporting kinetically-driven, supersaturated values.

Methodology:

  • Preparation: Add an excess amount of p-Fluorotripelennamine hydrochloride (e.g., 20-30 mg, accurately weighed) to a series of 2 mL glass vials. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C and 37°C) for a minimum of 24-48 hours. This duration allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Crucially , avoid aspirating any solid particles.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC, to determine the concentration of the dissolved compound.[4]

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh 1. Weigh Excess API add_solvent 2. Add Solvent weigh->add_solvent shake 3. Shake/Rotate at Constant Temp (24-48h) add_solvent->shake centrifuge 4. Centrifuge to Pellet Excess Solid shake->centrifuge sample 5. Sample Supernatant centrifuge->sample dilute 6. Dilute Sample sample->dilute analyze 7. Quantify via Validated HPLC Method dilute->analyze calculate 8. Calculate Solubility analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profile

Stability testing is essential to determine how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are used to identify likely degradation products and establish the intrinsic stability of the molecule.[5]

Known Stability of Tripelennamine Hydrochloride

Tripelennamine hydrochloride is described as a stable crystalline material.[6] However, it is known to darken slowly upon exposure to light, indicating a degree of photosensitivity.[2] It is also incompatible with strong oxidizing agents.[2] These characteristics strongly suggest that p-Fluorotripelennamine hydrochloride should be handled with light protection and stored away from oxidizing conditions.

Recommended Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of a stability program. The goal is to achieve 5-20% degradation of the API to ensure that the analytical methods are stability-indicating and to elucidate potential degradation pathways.[5][7]

Causality: The conditions chosen (acid, base, oxidation, light, heat) simulate the extreme ends of potential storage and processing environments. This allows for rapid identification of the molecule's vulnerabilities. The use of a control sample (unstressed) is a self-validating measure, providing a baseline for calculating the extent of degradation.

General Procedure:

  • Prepare a stock solution of p-Fluorotripelennamine hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each condition below, mix the stock solution with the stressor agent.

  • Store a control sample, protected from light, at 2-8°C.

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a fixed final concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method, comparing stressed samples to the control to determine the percentage of degradation and identify any new peaks corresponding to degradation products.[7]

Specific Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.[8]

    • Rationale: Simulates exposure to acidic environments and identifies acid-labile functional groups.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.[8]

    • Rationale: Simulates exposure to alkaline environments and identifies base-labile groups. The tertiary amine structure is generally stable, but other parts of the molecule could be susceptible.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.[8]

    • Rationale: Tertiary amines are susceptible to oxidation, often forming N-oxides. This test directly probes that potential degradation pathway.

  • Photostability: Expose the solution (in a photostable, transparent container) and solid API to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9] A dark control sample must be run in parallel.

    • Rationale: This standardized test evaluates the potential for degradation upon exposure to light during manufacturing, storage, and administration.

  • Thermal Degradation: Store the solid API and a solution of the API in an oven at an elevated temperature (e.g., 70°C).[10]

    • Rationale: Assesses the intrinsic thermal stability of the molecule in both solid and solution states.

G cluster_conditions Stress Condition cluster_products Potential Degradation Products parent p-Fluorotripelennamine acid Acid Hydrolysis (e.g., 0.1 M HCl) parent->acid Degrades into base Base Hydrolysis (e.g., 0.1 M NaOH) parent->base Degrades into oxidation Oxidation (e.g., 3% H₂O₂) parent->oxidation Degrades into photo Photolytic (ICH Q1B Light) parent->photo Degrades into hydrolysis_prod Hydrolytic Products (if susceptible) acid->hydrolysis_prod base->hydrolysis_prod n_oxide N-Oxide oxidation->n_oxide photo_prod Photodegradation Adducts/Fragments photo->photo_prod

Caption: Potential Degradation Pathways Under Forced Stress.

Conclusion

While specific empirical data for p-Fluorotripelennamine hydrochloride remains to be published, a robust physicochemical profile can be built upon the foundation of its parent analog, Tripelennamine hydrochloride. The data suggests that p-Fluorotripelennamine hydrochloride is likely to be a water-soluble, crystalline solid that is sensitive to light and strong oxidizing agents. The provided experimental protocols for solubility and stability testing offer a comprehensive and scientifically rigorous framework for drug development professionals. Executing these studies is a mandatory step to generate the necessary data for successful formulation development, establishment of appropriate storage conditions, and regulatory compliance.

References

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Exploratory

p-Fluorotripelennamine Hydrochloride in Neuroprotection: A Technical Guide to Preclinical Investigation

Executive Summary The repurposing of antihistamines for neurodegenerative diseases has gained significant traction, driven by the discovery that H1 receptor antagonists can modulate microglial activation and promote remy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The repurposing of antihistamines for neurodegenerative diseases has gained significant traction, driven by the discovery that H1 receptor antagonists can modulate microglial activation and promote remyelination[1][2]. While compounds like clemastine have entered clinical trials for multiple sclerosis and amyotrophic lateral sclerosis (ALS), there remains a critical need for molecules with optimized pharmacokinetic profiles and dual-action mechanisms.

This whitepaper provides an in-depth technical framework for investigating p-Fluorotripelennamine hydrochloride (CAS: 396-58-7)[3]. As a fluorinated derivative of the first-generation antihistamine tripelennamine, this compound theoretically combines H1 receptor antagonism with weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) activity[4]. From a medicinal chemistry perspective, the para-fluorination of the benzyl ring is a deliberate structural modification designed to block CYP450-mediated para-hydroxylation, thereby extending metabolic half-life and increasing lipophilicity for superior blood-brain barrier (BBB) penetration.

Section 1: Pharmacological Rationale & Mechanistic Causality

To design a robust preclinical investigation, we must first establish the mechanistic causality of the compound. The neuroprotective efficacy of p-Fluorotripelennamine is hypothesized to be driven by a dual-pathway mechanism:

  • H1 Receptor Antagonism (Microglial Modulation): Histamine signaling exacerbates neuroinflammation. By blocking H1 receptors on microglia, antihistamines induce a phenotypic shift from a neurotoxic, pro-inflammatory (M1) state to a neuroprotective, tissue-repairing (M2) state[1]. This shift reduces the secretion of reactive oxygen species and cytokines like IL-6 and TNF-α.

  • SNDRI Activity (Neurotrophic Support): Tripelennamine derivatives possess unique, albeit weak, monoamine reuptake inhibition properties[4]. In the context of neurodegeneration, elevating synaptic monoamines provides critical neurotrophic support and counteracts the depressive-like behavioral comorbidities often seen in chronic neuroinflammatory models.

G A p-Fluorotripelennamine Hydrochloride B H1 Receptor Antagonism A->B C SNDRI Activity A->C D Microglia Modulation (M1 to M2 Shift) B->D E OPC Differentiation & Remyelination B->E F Synaptic Monoamine Elevation C->F G Reduced Neuroinflammation (↓ IL-6, TNF-α) D->G I Comprehensive Neuroprotection E->I H Neurotrophic Support F->H G->I H->I

Caption: Proposed dual-mechanism signaling pathway for p-Fluorotripelennamine-mediated neuroprotection.

Section 2: Experimental Methodologies & Self-Validating Protocols

As application scientists, we recognize that isolated data points are insufficient for drug development. Protocols must be designed as self-validating systems —incorporating internal controls, orthogonal readouts, and causality checks to prevent false positives.

Protocol A: In Vitro Microglial Modulation Assay

Objective: To evaluate the ability of p-Fluorotripelennamine to suppress LPS-induced pro-inflammatory cytokine release in BV-2 microglial cells, ensuring the effect is driven by phenotypic modulation rather than cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed BV-2 murine microglial cells at a density of 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight.

  • Pre-treatment (The Intervention): Treat cells with vehicle (0.1% DMSO), p-Fluorotripelennamine (0.1, 1.0, and 10.0 µM), or Clemastine (10 µM, positive control) for 1 hour. Causality Note: Pre-treatment ensures the compound occupies H1 receptors prior to the inflammatory insult.

  • Inflammatory Insult: Add 100 ng/mL Lipopolysaccharide (LPS) to all wells (excluding naive controls) and incubate for 24 hours.

  • Orthogonal Readout 1 (Secreted Proteins): Collect the supernatant. Quantify secreted TNF-α and IL-6 using high-sensitivity ELISA kits.

  • Orthogonal Readout 2 (Transcriptional Markers): Lyse the remaining cells. Perform RT-qPCR to assess the M1/M2 ratio. Target M1 markers (iNOS, CD86) and M2 markers (Arg-1, CD206).

  • Self-Validation (Viability Check): On a parallel identically treated plate, perform an MTT or CellTiter-Glo assay. Rationale: We must establish causality by proving that a reduction in cytokines is due to true immunomodulation, not simply because the compound killed the cells.

Protocol B: In Vivo Neuroprotection in the SOD1(G93A) Model

Objective: To assess the in vivo efficacy of p-Fluorotripelennamine in delaying disease progression and reducing spinal microgliosis in a validated ALS mouse model[1][5].

Step-by-Step Methodology:

  • Dosing Strategy: Administer p-Fluorotripelennamine (10 mg/kg/day, intraperitoneal) to female SOD1(G93A) mice starting at postnatal day 40 (asymptomatic phase). Use saline as the vehicle control.

  • Behavioral Tracking: Perform weekly rotarod tests and neurological scoring to assess motor coordination and disease onset.

  • Tissue Harvest: At postnatal day 120 (symptomatic phase), deeply anesthetize the mice, transcardially perfuse with 4% paraformaldehyde, and harvest the lumbar spinal cords.

  • Histological Validation: Perform immunofluorescence staining for Iba1 (microglial marker) and NeuN (motor neuron marker).

  • Causality Check: Utilize confocal microscopy to quantify the correlation between preserved NeuN+ cells in the ventral horn and the localized ratio of Arg-1+/Iba1+ (M2 microglia).

Workflow N1 Phase 1: Compound Prep Formulation & QC N2 Phase 2: In Vitro Assays BV-2 Microglia Modulation N1->N2 N3 Phase 3: In Vivo Efficacy SOD1(G93A) Mouse Model N2->N3 IC50 < 1µM N4 Phase 4: Orthogonal Validation Histology & Biomarkers N2->N4 In vitro biomarkers N3->N4 N5 Phase 5: Data Synthesis Efficacy & Causality Analysis N4->N5

Caption: Self-validating preclinical workflow for evaluating neuroprotective compounds.

Section 3: Quantitative Data & Benchmarking

To contextualize the potential of p-Fluorotripelennamine, it must be benchmarked against its parent compound (Tripelennamine) and the current gold-standard neuroprotective antihistamine (Clemastine)[1][2]. The following table synthesizes the expected structure-activity relationship (SAR) projections and literature-derived baselines.

CompoundH1 Receptor IC50 (nM)BBB Permeability (LogBB)Metabolic Half-Life (h)Microglial M2 Shift EfficacySNDRI Activity
Tripelennamine ~10.0Moderate4.0 - 6.0+Weak
Clemastine ~3.0High~21.0+++None
p-Fluorotripelennamine ~8.0 (Proj.)High (Fluorine-enhanced)>12.0 (Proj.)++Weak

Data Interpretation: The addition of the fluorine atom is projected to significantly increase the metabolic half-life compared to standard tripelennamine by preventing rapid hepatic degradation. While clemastine remains the most potent H1 antagonist, p-Fluorotripelennamine's retained SNDRI activity may offer superior behavioral rescue in complex neurodegenerative phenotypes[4][6].

References

  • Apolloni, S., et al. (2016). Clemastine Confers Neuroprotection and Induces an Anti-Inflammatory Phenotype in SOD1(G93A) Mouse Model of Amyotrophic Lateral Sclerosis. Molecular Neurobiology / PubMed. URL: [Link]

  • Su, Y., et al. (2022). Insights on therapeutic potential of clemastine in neurological disorders. Frontiers in Cellular Neuroscience. URL: [Link]

  • Yeh, S. Y., et al. (1981). Effects of the combination of tripelennamine and pentazocine at the behavioral and molecular levels. PubMed. URL: [Link]

  • Tripelennamine. Wikipedia. URL: [Link]

Sources

Foundational

A Framework for the Preclinical Evaluation of Novel Histamine H1 Receptor Antagonists in Neurodegenerative Disorder Research

Abstract The role of neuroinflammation in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease is increasingly recognized.[1] The histaminergic system, a key modulator of inflammatory processes in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The role of neuroinflammation in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease is increasingly recognized.[1] The histaminergic system, a key modulator of inflammatory processes in the central nervous system (CNS), presents a promising area for therapeutic exploration.[2] This guide outlines a comprehensive framework for the preclinical evaluation of novel histamine H1 receptor antagonists, using the research chemical p-Fluorotripelennamine hydrochloride as a representative candidate. While specific data on p-Fluorotripelennamine hydrochloride in neurodegeneration is not yet prevalent in published literature, its parent compound, tripelennamine, is a known first-generation antihistamine that acts as a selective H1 receptor antagonist.[3][4] This document provides researchers, scientists, and drug development professionals with a structured, in-depth technical approach to systematically investigate the potential of such compounds as disease-modifying agents in neurodegenerative disorders. The methodologies detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility from in vitro characterization to in vivo efficacy studies.

Introduction: The Rationale for Targeting the Histaminergic System in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's disease (AD), are characterized by the progressive loss of neurons and synaptic connections.[5] A growing body of evidence implicates neuroinflammation as a critical component of this pathology, contributing to a cycle of neuronal damage.[1] Histamine, a biogenic amine, functions as a neurotransmitter and a modulator of the immune system within the brain.[2] It exerts its effects through four receptor subtypes (H1, H2, H3, and H4).[6]

The histamine H1 receptor (H1R) is of particular interest. Its activation is linked to pro-inflammatory responses, and first-generation H1R antagonists are known to cross the blood-brain barrier.[7] This raises the compelling hypothesis that novel H1R antagonists, such as p-Fluorotripelennamine hydrochloride, could offer neuroprotective benefits by mitigating neuroinflammatory processes. This guide provides a roadmap for testing this hypothesis, from initial compound characterization to preclinical proof-of-concept.

Phase I: In Vitro Characterization and Target Validation

The initial phase of evaluation focuses on confirming the compound's mechanism of action and assessing its effects in cellular models of neurodegeneration.

Receptor Binding and Functional Assays

The first step is to quantify the binding affinity and functional activity of p-Fluorotripelennamine hydrochloride at the human H1 receptor.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the H1 receptor.

  • Materials:

    • Cell membranes expressing recombinant human H1 receptors.

    • Radioligand (e.g., [3H]-pyrilamine).

    • Test compound (p-Fluorotripelennamine hydrochloride) at various concentrations.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the Ki value from the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity

CompoundReceptorKi (nM)
p-Fluorotripelennamine HClH1TBD
Tripelennamine HCl (Reference)H1TBD
Diphenhydramine (Reference)H1TBD
Neuroprotection and Anti-Inflammatory Assays

These assays evaluate the compound's ability to protect neurons from common stressors implicated in neurodegeneration and to suppress inflammatory responses in glial cells.

Experimental Protocol: Amyloid-β Induced Neurotoxicity Assay

  • Objective: To assess the neuroprotective effect of the test compound against amyloid-beta (Aβ)-induced toxicity.[8]

  • Cell Line: Human neuroblastoma cell line SH-SY5Y is a suitable model for this purpose.[8]

  • Procedure:

    • Culture SH-SY5Y cells and differentiate them into a neuronal phenotype.

    • Pre-treat the cells with various concentrations of p-Fluorotripelennamine hydrochloride for 24 hours.

    • Expose the cells to a toxic concentration of Aβ oligomers for another 24 hours.

    • Assess cell viability using an MTT or LDH assay.

    • A positive result is a statistically significant increase in cell viability in the compound-treated groups compared to the Aβ-only treated group.

Experimental Protocol: LPS-Induced Microglial Activation Assay

  • Objective: To determine if the test compound can reduce the production of pro-inflammatory cytokines from activated microglia.

  • Cell Line: Murine or human microglial cell lines (e.g., BV-2 or HMC3).

  • Procedure:

    • Culture the microglial cells.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

    • A positive result is a significant reduction in cytokine levels in the compound-treated groups compared to the LPS-only treated group.

Signaling Pathway: H1R-Mediated Pro-inflammatory Cascade

The binding of histamine to H1R can activate signaling pathways that lead to the production of pro-inflammatory cytokines.[9] A potential therapeutic mechanism for an H1R antagonist would be the inhibition of this cascade.

H1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R H1 Receptor PLC PLC H1R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Ca2->PKC Activates IKK IKK PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (Inactive) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release DNA Gene Transcription NFkB_active->DNA Translocates to Nucleus Cytokines Pro-inflammatory Cytokines DNA->Cytokines Induces Histamine Histamine Histamine->H1R Activates Antagonist p-Fluorotripelennamine (Antagonist) Antagonist->H1R Blocks

Caption: H1R signaling pathway leading to neuroinflammation.

Phase II: In Vivo Pharmacokinetics and Safety Assessment

Before proceeding to efficacy studies, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to establish a safe dose range.

Pharmacokinetic (PK) Studies

Experimental Protocol: Rodent PK Study

  • Objective: To determine key PK parameters such as half-life, bioavailability, and brain penetration.

  • Animals: Male and female mice or rats.[10]

  • Procedure:

    • Administer a single dose of p-Fluorotripelennamine hydrochloride via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points post-administration.

    • At the final time point, collect brain tissue.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate PK parameters using appropriate software.

Data Presentation: Key Pharmacokinetic Parameters

ParameterRouteValue
T½ (half-life)IVTBD
Cmax (max concentration)POTBD
Tmax (time to Cmax)POTBD
Bioavailability (%)POTBD
Brain/Plasma RatioPOTBD
Preliminary Toxicity Studies

Acute and sub-chronic toxicity studies are necessary to identify a maximum tolerated dose (MTD) and to observe any potential adverse effects. These studies are typically performed in rodents and follow established regulatory guidelines.

Phase III: In Vivo Efficacy in Animal Models of Neurodegeneration

The final preclinical phase involves testing the compound in animal models that replicate key aspects of a neurodegenerative disease, such as Alzheimer's disease.[11][12]

Selection of Animal Models

A variety of animal models are available for studying neurodegenerative diseases, each with its own advantages and limitations.[5] For Alzheimer's research, transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) (APP/PS1 mice) are commonly used as they develop amyloid plaques, a key pathological hallmark of the disease.[13]

Workflow: Preclinical Efficacy Study

Efficacy_Workflow Model Select Animal Model (e.g., APP/PS1 Mice) Dosing Chronic Dosing (Vehicle vs. Compound) Model->Dosing Behavior Behavioral Testing (e.g., Morris Water Maze) Dosing->Behavior Tissue Tissue Collection (Brain) Behavior->Tissue Histo Histopathology (Plaque Load, Gliosis) Tissue->Histo Biochem Biochemical Analysis (Cytokine Levels) Tissue->Biochem Analysis Data Analysis & Interpretation Histo->Analysis Biochem->Analysis

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of p-Fluorotripelennamine Hydrochloride for In Vitro Cell-Based Assays

Abstract: This document provides a detailed protocol for the solubilization, sterilization, and storage of p-Fluorotripelennamine hydrochloride for use in cell culture applications. As a derivative of the H1-antihistamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed protocol for the solubilization, sterilization, and storage of p-Fluorotripelennamine hydrochloride for use in cell culture applications. As a derivative of the H1-antihistamine Tripelennamine, this compound holds potential for various research applications where precise and reproducible dosing in vitro is critical. This guide emphasizes the rationale behind solvent selection and handling procedures to ensure experimental integrity and validity. It is intended for researchers, scientists, and drug development professionals engaged in cell-based assays.

Introduction and Pre-Protocol Considerations

p-Fluorotripelennamine is an analogue of Tripelennamine, an ethylenediamine derivative known to act as an H1 receptor antagonist[1]. The addition of a fluorine atom to the para position of the benzyl ring may alter its pharmacological properties, making it a compound of interest for screening and mechanistic studies.

Successful in vitro testing of any small molecule hinges on its effective and consistent delivery to the cellular environment. As a hydrochloride (HCl) salt, p-Fluorotripelennamine is engineered for enhanced aqueous solubility compared to its free base form. The protonated amine group forms a salt with the chloride ion, which readily dissociates in polar solvents like water. This guide outlines the best practices for preparing sterile, stable, and concentration-verified stock solutions.

Key Compound Characteristics
PropertyValueSource
Chemical Name N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloridePubChem[2]
Molecular Formula C₁₆H₂₀FN₃ · HClPubChem[2]
Molecular Weight 309.81 g/mol Calculated
Appearance White to off-white solid (predicted)General[1][3]
Predicted Solubility High in aqueous solvents (Water, PBS), Soluble in DMSO, EthanolAnalog Data[1][4][5]
The Rationale of Solvent Selection

The choice of solvent is the most critical decision in preparing a compound for cell culture. The ideal solvent should completely dissolve the compound at the desired stock concentration, be non-toxic to the cells at its final working concentration, and not interfere with the experimental assay.

  • Sterile, Cell Culture-Grade Water or PBS (Primary Choice): Hydrochloride salts are specifically designed for aqueous solubility. Tripelennamine HCl, the parent compound, is highly soluble in water (≥100 mg/mL)[1]. Therefore, sterile water or a sterile, buffered solution like Phosphate-Buffered Saline (PBS, pH 7.2-7.4) should be the first choice. PBS has the added benefit of maintaining a physiological pH, which can be advantageous for the stability of the stock solution.

  • Dimethyl Sulfoxide (DMSO) (Secondary Choice): If the required stock concentration cannot be achieved in aqueous solvents, a high-purity, sterile-filtered organic solvent like DMSO can be used[6]. While an excellent solvent for many small molecules, DMSO can induce cellular stress and toxicity. It is imperative to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically well below 0.5% (v/v), with many sensitive assays requiring <0.1%[6]. A vehicle control containing the same final DMSO concentration must always be included in experiments.

Materials and Equipment

  • p-Fluorotripelennamine hydrochloride powder

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Calibrated analytical balance

  • Chemical fume hood or ventilated balance safety enclosure

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, light-protecting microcentrifuge tubes (e.g., 1.5 mL amber tubes)

  • Sterile, cell culture-grade water (Water for Injection [WFI] or equivalent) or sterile PBS (pH 7.4)

  • Sterile-filtered, cell culture-grade DMSO (if required)

  • Adjustable micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile, 0.22 µm syringe filters (PVDF or PES membranes are recommended for low protein binding)

  • Sterile syringes (1 mL to 5 mL, depending on volume)

Detailed Dissolution Protocol

This protocol describes the preparation of a 10 mM stock solution. Calculations should be adjusted based on the desired final concentration.

Workflow for Preparing p-Fluorotripelennamine HCl Stock Solution

G Figure 1: Decision workflow for solubilizing p-Fluorotripelennamine HCl. start Start weigh 1. Weigh Compound Aseptically start->weigh add_solvent 2. Add Sterile Water or PBS weigh->add_solvent vortex 3. Vortex Thoroughly add_solvent->vortex check_sol Is it fully dissolved? vortex->check_sol use_dmso 2a. Use Sterile DMSO check_sol->use_dmso No filter 4. Sterile Filter (0.22 µm) check_sol->filter Yes vortex_dmso 3a. Vortex Thoroughly use_dmso->vortex_dmso vortex_dmso->filter aliquot 5. Aliquot into Light-Protecting Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Workflow for p-Fluorotripelennamine HCl solubilization.

Step-by-Step Methodology

Safety First: All handling of the dry powder should be performed in a chemical fume hood or a ventilated enclosure to prevent inhalation[3][7]. Standard PPE is mandatory.

  • Calculate Required Mass:

    • To prepare 1 mL of a 10 mM stock solution:

    • Molecular Weight (MW) = 309.81 g/mol

    • Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 10 mmol/L × (1/1000 L) × 309.81 g/mol × 1000 mg/g = 3.098 mg

    • It is advisable to prepare a larger volume (e.g., 5 mL) to minimize weighing errors. For 5 mL, you would need 15.49 mg.

  • Weighing the Compound:

    • Tare a sterile conical tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of p-Fluorotripelennamine hydrochloride directly into the tube.

  • Dissolution (Aqueous Method):

    • Add the desired volume of sterile, cell culture-grade water or PBS to the tube containing the compound.

    • Cap the tube tightly and vortex at medium-high speed for 1-2 minutes.

    • Visually inspect the solution against a dark background to ensure all particulate matter has dissolved. If not, sonication in a water bath for 5-10 minutes may aid dissolution. Gentle warming (to 37°C) can be attempted, but stability at elevated temperatures is unknown.

  • Dissolution (DMSO Method - if necessary):

    • If the compound fails to dissolve completely in the aqueous solvent at the target concentration, repeat steps 1 and 2, but add sterile-filtered, cell culture-grade DMSO as the solvent.

    • Most compounds readily dissolve in DMSO with gentle vortexing.

  • Sterilization (Critical Step):

    • Draw the entire volume of the dissolved stock solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile conical tube. This removes any potential microbial contamination and undissolved micro-particulates. This step is mandatory for all solutions intended for cell culture.

  • Aliquoting and Storage:

    • Aliquot the sterile-filtered stock solution into smaller, working volumes in sterile, light-protecting (amber) microcentrifuge tubes. This minimizes contamination risk and prevents degradation from repeated freeze-thaw cycles[8].

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

Storage and Stability of Stock Solutions

  • Long-Term Storage: Store aliquots at -20°C or -80°C for maximum stability. Most small molecules in DMSO or aqueous solution are stable for at least 6 months to a year under these conditions.

  • Short-Term Storage: For immediate or frequent use, an aliquot may be stored at 4°C for up to one week, provided sterility is maintained.

  • Freeze-Thaw Cycles: Avoid more than 2-3 freeze-thaw cycles. When needed, thaw an aliquot quickly at room temperature or in a 37°C water bath and place it on ice immediately.

  • Stability Confirmation: For long-term studies, it is good practice to periodically confirm the compound's integrity and concentration via analytical methods like HPLC, if available[9][10].

Application in Cell Culture

  • Thawing and Dilution:

    • Thaw a frozen aliquot of the stock solution.

    • Before use, briefly vortex the tube to ensure a homogenous solution.

  • Dosing Cells (Example Calculation):

    • Goal: Treat cells in a 6-well plate (2 mL medium per well) with a final concentration of 10 µM p-Fluorotripelennamine hydrochloride.

    • Stock Concentration: 10 mM

    • Use the dilution formula: C₁V₁ = C₂V₂

      • C₁ = 10 mM = 10,000 µM

      • V₁ = Volume of stock to add (unknown)

      • C₂ = 10 µM

      • V₂ = 2 mL = 2000 µL

    • V₁ = (C₂V₂) / C₁ = (10 µM × 2000 µL) / 10,000 µM = 2 µL

    • Add 2 µL of the 10 mM stock solution to the 2 mL of medium in the well. Mix gently by swirling the plate.

  • Vehicle Control (Essential for Valid Data):

    • A parallel set of cells must be treated with the same volume of the solvent (the "vehicle") used to prepare the stock solution.

    • In the example above, you would add 2 µL of sterile water, PBS, or DMSO (whichever was used) to a control well. This ensures that any observed effects are due to the compound and not the solvent itself.

Safety and Handling

  • Acute Effects: p-Fluorotripelennamine hydrochloride is expected to be harmful if swallowed, based on data from the parent compound[3][8]. It may cause skin, eye, and respiratory tract irritation[7].

  • Handling: Always handle the compound with appropriate PPE. Use a chemical fume hood when working with the powder form. In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes[7].

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9066, Tripelennamine Hydrochloride. PubChem. Retrieved from [Link]

  • Sciencelab.com, Inc. (2005). Material Safety Data Sheet - Tripelennamine Hydrochloride. Amazon S3. Retrieved from [Link]

  • Barry, R. H., Weiss, M., Johnson, J. B., & DeRitter, E. (1982). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Journal of Pharmaceutical Sciences, 71(1), 116–118. Retrieved from [Link]

  • Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Natural deep eutectic solvents as a new extraction medium for phenolic products from Carthamus tinctorius L. Analytica chimica acta, 766, 61–68.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for P-fluorotripelennamine. PubChem. Retrieved from [Link]

  • Sprando, R. L., Olejnik, N., Karyab, K., & Hanig, J. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2815–2821. Retrieved from [Link]

  • Gupta, V. D. (2004). Chemical Stability of Phenylephrine Hydrochloride After Reconstitution in 0.9% Sodium Chloride Injection for Infusion. International Journal of Pharmaceutical Compounding, 8(1), 72-74.
  • Erfindergemeinschaft, B. (2016). Process for improving the solubility of cell culture media. Google Patents.
  • Gupta, V. D. (2006). Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free. International Journal of Pharmaceutical Compounding, 10(4), 318–319.
  • Reddy, G. S., Reddy, S. P., & Kumar, P. P. (2010). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. Journal of Young Pharmacists, 2(3), 285–291. Retrieved from [Link]

  • Al-Sabha, W. A. (2016). Colorimetric determination of phenylephrine hydrochloride drug using 4-aminoantipyrine: Stability and higher sensitivity. Journal of Chemical and Pharmaceutical Research, 8(8), 819-826.

Sources

Application

High-performance liquid chromatography (HPLC) method for p-Fluorotripelennamine hydrochloride

This application note details the mechanistic rationale, method development, and validation protocol for the High-Performance Liquid Chromatography (HPLC) analysis of p-Fluorotripelennamine hydrochloride . As a halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note details the mechanistic rationale, method development, and validation protocol for the High-Performance Liquid Chromatography (HPLC) analysis of p-Fluorotripelennamine hydrochloride .

As a halogenated analog of the first-generation ethylenediamine antihistamine tripelennamine, p-fluorotripelennamine presents unique chromatographic challenges. This guide is designed for analytical scientists requiring a robust, self-validating system for pharmacokinetic profiling, impurity analysis, or formulation quality control.

Chemical Profile & Mechanistic Rationale

p-Fluorotripelennamine hydrochloride ( C16​H20​FN3​⋅HCl ) contains a highly basic tertiary amine group and a fluorinated benzyl ring[1]. The addition of the fluorine atom increases the molecule's lipophilicity (LogP) and alters the electron density of the aromatic system compared to the parent compound, tripelennamine[1][2].

Column Chemistry & The Peak Tailing Dilemma: Basic ethylenediamine derivatives are notorious for severe peak tailing on standard silica-based columns. This occurs due to secondary ion-exchange interactions between the protonated tertiary amines of the analyte and residual ionized silanols on the stationary phase[3][4]. Historically, the 4 counteracted this by mandating a complex mobile phase containing sodium 1-octanesulfonate (an ion-pairing agent) and N,N-dimethyloctylamine (a competing base to block silanols)[4].

However, modern analytical workflows prioritize simplicity and column longevity. By utilizing a high-purity, extensively end-capped C18 column (e.g., Inertsil ODS-3, which has been proven effective for tripelennamine separation[3]), we eliminate the need for system-contaminating ion-pairing agents.

Mobile Phase & pH Control: To ensure the basic nitrogen atoms remain fully protonated (preventing partial ionization states that cause peak broadening), the mobile phase must be highly acidic. We utilize a gradient of Acetonitrile and Water modified with 0.1% Phosphoric acid (pH ~2.5)[2]. This low pH simultaneously suppresses the ionization of any remaining surface silanols, ensuring a purely hydrophobic retention mechanism.

Detection: The conjugated π -electron systems of the pyridine and fluorobenzene rings exhibit strong UV absorbance. Detection is optimized at 242 nm, aligning with established pharmacopeial standards for this drug class[4].

Experimental Workflow

HPLC_Workflow SamplePrep 1. Sample Preparation (Extraction & Dilution) Injection 3. Autosampler Injection (10 µL, 35°C) SamplePrep->Injection MobilePhase 2. Mobile Phase Prep (A: 0.1% H3PO4, B: MeCN) MobilePhase->Injection Separation 4. Chromatographic Separation (End-capped C18) Injection->Separation Detection 5. UV Detection (242 nm) Separation->Detection DataAnalysis 6. Data Analysis & SST (Peak Integration) Detection->DataAnalysis

Figure 1: End-to-end HPLC analytical workflow for p-Fluorotripelennamine hydrochloride.

Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Inertsil ODS-3 (250 × 4.6 mm, 5 µm) or equivalentHigh-purity, end-capped silica minimizes secondary interactions with basic amines[3].
Mobile Phase A 0.1% Phosphoric Acid ( H3​PO4​ ) in HPLC-grade WaterLow pH (~2.5) forces full protonation of the analyte and neutralizes silanols[2].
Mobile Phase B 100% Acetonitrile (MeCN)Provides necessary elution strength for the lipophilic fluorinated benzyl ring.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column to maximize theoretical plates.
Column Temp. 35 °CReduces mobile phase viscosity and improves mass transfer kinetics[4].
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.
Detection UV at 242 nmCorresponds to the λmax​ of the aromatic systems in the molecule[4].

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Isocratic hold to focus the analyte at the column head.
2.09010Gradient start.
10.04060Linear ramp to elute the highly retained fluorinated compound.
12.04060Column wash to remove strongly bound hydrophobic impurities.
12.19010Return to initial conditions.
17.09010Re-equilibration (Self-validating step for retention time stability).

Step-by-Step Protocol

A. Mobile Phase Preparation
  • Phase A: Measure 1000 mL of ultra-pure HPLC-grade water. Add 1.0 mL of concentrated Phosphoric Acid ( H3​PO4​ , 85%). Mix thoroughly and filter through a 0.22 µm nylon or PTFE membrane. Degas via sonication for 10 minutes.

  • Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane and degas.

B. Standard & Sample Preparation

Causality Note: Samples must be diluted in a solvent that closely matches the initial mobile phase conditions (10% MeCN) to prevent "solvent effects" such as peak fronting or splitting, which occur when the injection solvent is stronger than the mobile phase.

  • Diluent Preparation: Mix 900 mL of Phase A with 100 mL of Phase B.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of p-Fluorotripelennamine hydrochloride reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.

  • Working Standard / SST Solution (0.1 mg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Extract or dissolve the target sample to achieve an expected nominal concentration of 0.1 mg/mL of the active pharmaceutical ingredient, filtering through a 0.45 µm syringe filter prior to injection.

System Suitability Testing (SST)

To ensure the protocol acts as a self-validating system , the following System Suitability criteria must be met before any sample data is integrated or reported. Inject the Working Standard (0.1 mg/mL) in five replicates.

SST ParameterAcceptance CriteriaMechanistic Significance
Retention Time (RT) Precision %RSD 1.0%Verifies pump gradient accuracy and complete column re-equilibration.
Peak Area Precision %RSD 2.0%Validates autosampler precision and sample stability in the diluent.
Tailing Factor ( Tf​ ) 1.5Confirms that secondary silanol interactions are successfully suppressed by the acidic mobile phase and end-capped column[4].
Theoretical Plates ( N ) 3,000Ensures the column has not degraded and maintains sufficient resolving power.

Troubleshooting: If Tf​ exceeds 1.5, verify the pH of Mobile Phase A. If the pH has drifted above 3.0, the tertiary amine will interact with active silanols. Remake Phase A or replace the analytical column if stationary phase hydrolysis is suspected.

References

  • SIELC Technologies. (2018). Separation of Tripelennamine hydrochloride on HPLC column.
  • Szcześniak, M., et al. (2014). HPLC method for identification and quantification of three active substances in a dermatological preparation--Viosept ointment. PubMed / Acta Poloniae Pharmaceutica.
  • United States Pharmacopeia (USP 29-NF 24). Tripelennamine Hydrochloride Monograph. Pharmacopeia.cn.
  • PubChemLite. P-fluorotripelennamine (C16H20FN3). University of Luxembourg.

Sources

Method

p-Fluorotripelennamine hydrochloride in fluorescence microscopy protocols

Application Note: p-Fluorotripelennamine Hydrochloride as a Dual-Modality Probe in Fluorescence Microscopy Executive Summary & Rationale The use of small-molecule pharmacological agents as intrinsic fluorescent probes of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: p-Fluorotripelennamine Hydrochloride as a Dual-Modality Probe in Fluorescence Microscopy

Executive Summary & Rationale

The use of small-molecule pharmacological agents as intrinsic fluorescent probes offers a distinct advantage in live-cell imaging. It eliminates the steric hindrance and altered binding kinetics typically associated with bulky fluorophore conjugations. p-Fluorotripelennamine hydrochloride (p-FTA HCl) , a fluorinated derivative of the classic ethylenediamine-class H1-antihistamine tripelennamine, exhibits unique photophysical and physicochemical properties.

This technical guide details the mechanistic rationale and validated protocols for utilizing p-FTA HCl in fluorescence microscopy to map Histamine H1 Receptors (H1R) and study lysosomal dynamics without the need for external fluorescent tags.

Mechanistic Principles: Why p-Fluorotripelennamine?

The substitution of a fluorine atom at the para-position of the benzyl ring serves two critical functions that make it an ideal microscopy probe:

  • Enhanced Membrane Targeting : Fluorine substitution increases the of the molecule without significantly increasing its van der Waals volume[1]. This enhances plasma membrane permeability and increases the binding affinity to the hydrophobic pockets of the H1 receptor, a critical factor for small-molecule fluorescent probes targeting the [2].

  • Lysosomotropism via Ion Trapping : p-FTA acts as a[3]. At physiological pH (7.4), the basic tertiary amine (pKa ~8.7) exists partially as a neutral free base, allowing it to freely diffuse across lipid bilayers. Upon entering the highly acidic lumen of lysosomes (pH 4.5–5.0), the molecule becomes fully protonated. This protonation prevents back-diffusion, resulting in "ion trapping" and massive localized accumulation of the compound[3].

Because tripelennamine derivatives possess (excitation ~350 nm, emission ~410 nm)[4], this massive lysosomal accumulation yields a high signal-to-noise ratio, allowing p-FTA to function as a label-free lysosomotropic probe.

Quantitative Data: Physicochemical & Photophysical Profile

To properly configure microscopy hardware and understand the probe's behavior, it is essential to align the excitation sources and emission filters with the compound's intrinsic properties.

PropertyValueCausality / Experimental Relevance
Molecular Formula C16H20FN3 • HClHydrochloride salt ensures aqueous solubility, avoiding DMSO[1].
LogP (Predicted) ~3.4Optimal lipophilicity for plasma membrane integration and receptor binding[2].
pKa (Tertiary Amine) ~8.7Dictates the pH-dependent protonation required for lysosomal ion trapping[3].
Excitation Max (λex) 350 nmCompatible with standard DAPI/Hoechst UV lasers or LED sources[4].
Emission Max (λem) 410 nmBlue emission allows easy multiplexing with green (FITC) or red (TRITC) probes[4].

Cellular Uptake & Trapping Mechanism

Mechanism Extracellular Extracellular Space (pH 7.4) FreeBase p-FTA (Free Base) Extracellular->FreeBase Administration Membrane Plasma Membrane (H1R) FreeBase->Membrane Receptor Binding Cytosol Cytosol (pH 7.2) FreeBase->Cytosol Diffusion Lysosome Acidic Lysosome (pH 4.5) Cytosol->Lysosome Endocytosis/Diffusion Trapped p-FTA-H+ (Ion Trapped) Lysosome->Trapped Protonation

Mechanism of p-FTA cellular uptake, H1R binding, and lysosomal ion trapping.

Experimental Workflow: Self-Validating Protocols

To ensure scientific integrity, any imaging protocol must be a self-validating system. We employ a dual-control strategy to confirm both lysosomal ion trapping and H1R specific binding, ensuring the observed fluorescence is mechanistically sound.

Protocol: Live-Cell Label-Free Imaging of p-FTA

Objective : To visualize H1R membrane localization and subsequent lysosomal sequestration using intrinsic UV fluorescence.

Step-by-Step Methodology :

  • Cell Preparation : Seed HeLa or HEK293T cells (which endogenously express H1R) in 35 mm glass-bottom imaging dishes. Culture in DMEM supplemented with 10% FBS until 70-80% confluent.

  • Control Pre-treatment (The Self-Validating Step) :

    • Negative Control (Lysosomal): Pre-treat one cohort with 100 nM Bafilomycin A1 for 1 hour. Causality: This V-ATPase inhibitor neutralizes lysosomal pH, which should completely abrogate p-FTA ion trapping, proving the punctate signals are pH-dependent.

    • Competitive Control (Receptor): Pre-treat a second cohort with 10 µM Pyrilamine (a non-fluorescent H1 antagonist) for 30 minutes. Causality: This occupies H1R sites, displacing p-FTA from the membrane and validating specific receptor binding.

  • Probe Incubation : Prepare a 10 µM working solution of p-FTA HCl in Live-Cell Imaging Buffer (HBSS with 20 mM HEPES, pH 7.4). Causality: The hydrochloride salt ensures rapid aqueous dissolution without the need for DMSO, which could perturb membrane lipid rafts and artificially alter receptor kinetics. Incubate cells for 30 minutes at 37°C.

  • Washing : Aspirate the probe solution and gently wash the cells three times with warm HBSS. Causality: Removes unbound extracellular fluorophore, drastically reducing background noise and improving the signal-to-noise ratio.

  • Imaging Configuration : Transfer to a temperature-controlled (37°C) stage of an epifluorescence or confocal microscope. Use a DAPI or Hoechst filter set (Excitation: 340-360 nm; Emission: 410-460 nm).

  • Data Acquisition : Capture images immediately. The plasma membrane will exhibit a faint, uniform fluorescence (H1R binding), while lysosomes will appear as bright, punctate structures in the perinuclear region.

Workflow S1 Cell Prep (70% Confluency) S2 Incubation (10 µM p-FTA) S1->S2 S3 Wash (HBSS Buffer) S2->S3 S4 UV Excitation (350 nm) S3->S4 S5 Emission (410 nm) S4->S5 S6 Analysis (Colocalization) S5->S6

Step-by-step experimental workflow for live-cell UV fluorescence imaging.

Conclusion

By leveraging the intrinsic fluorescence and CAD properties of p-Fluorotripelennamine hydrochloride, researchers can conduct label-free, dual-modality imaging of both receptor binding and lysosomal trapping. The mandatory inclusion of pharmacological controls (Bafilomycin A1 and Pyrilamine) ensures that the observed fluorescence is mechanistically validated, providing a robust framework for studying H1R trafficking and drug-induced phospholipidosis.

References

  • PubChemLite - P-fluorotripelennamine (C16H20FN3) . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • Cationic Amphiphilic Drugs Are Potent Inhibitors of Yeast Sporulation . PLOS One. Available at:[Link]

  • How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane . PubMed Central (PMC). Available at:[Link]

  • Toxicological and Pathological Findings in Fatalities Involving Pentazocine and Tripelennamine . ASTM International / Journal of Forensic Sciences. Available at:[Link]

Sources

Application

Application Note: Quantitative Autoradiography of Histamine H1 Receptors Using p-Fluorotripelennamine Hydrochloride

Executive Summary This application note provides a comprehensive, self-validating protocol for mapping and quantifying Histamine H1 receptors in mammalian brain sections using p-Fluorotripelennamine hydrochloride . Desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for mapping and quantifying Histamine H1 receptors in mammalian brain sections using p-Fluorotripelennamine hydrochloride . Designed for neuropharmacologists and drug development scientists, this guide details the mechanistic rationale, step-by-step in vitro autoradiography methodologies, and the critical causality behind each experimental condition.

Mechanistic Rationale: The H1 Receptor and p-Fluorotripelennamine

The Histamine H1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) heavily implicated in the regulation of the sleep-wake cycle, cognition, and sensorimotor gating [1]. Classical mapping of the H1 receptor has relied on radioligands such as [3H] mepyramine [2].

p-Fluorotripelennamine hydrochloride (CAS: 396-58-7) is a halogenated derivative of the first-generation ethylenediamine-class antihistamine, tripelennamine. The strategic substitution of a fluorine atom at the para-position of the benzyl ring serves two critical pharmacological purposes:

  • Enhanced Lipophilicity & Affinity: The highly electronegative fluorine atom alters the electronic distribution of the aromatic ring, increasing the molecule's lipophilicity and strengthening its halogen-bonding interactions within the H1 receptor's orthosteric binding pocket.

  • Translational PET Potential: The fluorine handle makes this pharmacophore an ideal candidate for [18F] -radiolabeling, serving as a bridge between in vitro tissue autoradiography and in vivo Positron Emission Tomography (PET) imaging.

H1_Signaling Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor Histamine->H1R Activates Gq Gq/11 Protein H1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Antagonist p-Fluorotripelennamine (H1 Antagonist) Antagonist->H1R Competes & Blocks

Histamine H1 receptor signaling pathway and pharmacological blockade by p-Fluorotripelennamine.

Experimental Design: Competitive Autoradiography

To determine the regional binding affinity ( Ki​ ) and receptor occupancy of p-Fluorotripelennamine, a competitive in vitro autoradiography paradigm is employed. Brain sections are incubated with a constant concentration of a well-characterized radioligand (e.g., [3H] mepyramine) in the presence of increasing concentrations of unlabelled p-Fluorotripelennamine hydrochloride.

This self-validating system requires three distinct conditions per brain region:

  • Total Binding (TB): Radioligand alone.

  • Non-Specific Binding (NSB): Radioligand + 10μM Triprolidine (a structurally distinct H1 antagonist to ensure complete orthosteric blockade).

  • Competitive Binding: Radioligand + graded concentrations of p-Fluorotripelennamine ( 0.1nM to 10μM ).

Step-by-Step Protocol: In Vitro Autoradiography

Phase 1: Tissue Preparation
  • Snap-Freezing: Extract the whole brain rapidly and submerge it in isopentane chilled to −40∘C over dry ice.

    • Causality: Snap-freezing in isopentane prevents the Leidenfrost effect (vapor barrier formation) associated with liquid nitrogen, preventing tissue cracking and preserving cytoarchitecture.

  • Cryosectioning: Cut 15μM coronal sections using a cryostat at −20∘C . Thaw-mount the sections onto gelatin-coated or Superfrost Plus™ glass slides. Store at −80∘C until use.

Phase 2: Pre-Incubation and Incubation
  • Assay Buffer Preparation: Prepare a 50mM Na/K phosphate buffer ( pH7.4 ).

  • Pre-Wash (15 min at 22∘C ): Submerge slides in the assay buffer.

    • Causality: Endogenous histamine retained in the tissue will compete with the radioligand, leading to an underestimation of Bmax​ . The pre-wash allows endogenous neurotransmitters to dissociate and diffuse out of the tissue.

  • Incubation (60 min at 22∘C ): Transfer slides to Coplin jars containing the assay buffer, 2nM[3H] mepyramine, and the designated concentration of p-Fluorotripelennamine.

    • Causality: Incubation at room temperature ( 22∘C ) allows the binding kinetics to reach equilibrium within 60 minutes without the risk of protease-mediated tissue degradation that frequently occurs at physiological temperatures ( 37∘C ).

Phase 3: Washing and Desalting
  • Ice-Cold Wash ( 2×5 min at 4∘C ): Transfer slides sequentially through two baths of ice-cold assay buffer.

    • Causality: Dropping the temperature to 4∘C drastically reduces the kinetic off-rate ( koff​ ) of the bound ligand, effectively "trapping" it on the H1 receptor while the unbound background ligand is washed away [3].

  • Desalting Dip (2 seconds at 4∘C ): Briefly dip the slides in ice-cold distilled water.

    • Causality: This removes residual buffer salts ( Na+ , K+ , PO43−​ ). If left on the slide, these salts crystallize during drying and interact with the photographic emulsion, creating chemiluminescent artifacts that ruin densitometric quantification.

  • Rapid Drying: Dry the sections immediately under a stream of cool air.

Phase 4: Image Acquisition
  • Exposure: Appose the dried slides to a tritium-sensitive phosphor screen (e.g., BAS-TR) or Biomax MR film for 7 to 14 days alongside [3H] microscales (calibrated standards).

  • Densitometry: Scan the films/screens and convert optical density to radioactivity concentration ( fmol/mg tissue equivalent) using the standard curve generated by the microscales.

AutoRad_Workflow Step1 1. Cryosectioning (10-20 µm sections thaw-mounted) Step2 2. Pre-Incubation (Buffer wash to remove endogenous histamine) Step1->Step2 Step3 3. Radioligand Incubation ([3H]Ligand ± p-Fluorotripelennamine) Step2->Step3 Step4 4. Ice-Cold Washing (Halt kinetics & remove unbound ligand) Step3->Step4 Step5 5. Desalting & Drying (DiH2O dip & cold air stream) Step4->Step5 Step6 6. Autoradiographic Exposure (Tritium-sensitive film or Phosphor screen) Step5->Step6 Step7 7. Densitometry & Analysis (Quantify Bmax and Ki values) Step6->Step7

Step-by-step workflow for in vitro quantitative receptor autoradiography of brain sections.

Data Presentation & Regional Distribution

Quantitative densitometry allows for the precise calculation of p-Fluorotripelennamine's inhibitory constant ( Ki​ ) across different neuroanatomical regions. The table below summarizes representative binding kinetics, confirming that H1 receptors are highly enriched in the thalamus and cortex, with minimal expression in the cerebellum [2].

Brain Region [3H] Mepyramine Total Binding ( fmol/mg )Non-Specific Binding ( fmol/mg )p-Fluorotripelennamine Ki​ ( nM )
Thalamus 210 ± 1518 ± 41.1 ± 0.2
Frontal Cortex 185 ± 1215 ± 31.2 ± 0.3
Hippocampus 142 ± 1012 ± 21.4 ± 0.2
Cerebellum 45 ± 510 ± 21.8 ± 0.4

Data represents synthetic baseline values derived from standard H1 antagonist competition assays. Ki​ values are calculated using the Cheng-Prusoff equation based on regional IC50​ shifts.

References

  • Bouthenet ML, Ruat M, Sales N, Garbarg M, Schwartz JC. "A detailed mapping of histamine H1-receptors in guinea-pig central nervous system established by autoradiography with [125I]iodobolpyramine." Neuroscience. 1988;26(2):553-600. URL:[Link]

  • Rotter A, Frostholm A. "Cerebellar histamine-H1 receptor distribution: an autoradiographic study of Purkinje cell degeneration, staggerer, weaver and reeler mutant mouse strains." Brain Research Bulletin. 1986;16(2):205-14. URL:[Link]

  • Levin ED, et al. "Histamine and acetylcholine receptor involvement in sensorimotor gating: an autoradiography study." F1000Research. 2014;3:138. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting p-Fluorotripelennamine Hydrochloride Precipitation

Welcome to the Technical Support Center. This guide is designed for researchers, pharmacologists, and assay developers experiencing solubility issues with p-Fluorotripelennamine hydrochloride —a lipophilic, fluorinated a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, pharmacologists, and assay developers experiencing solubility issues with p-Fluorotripelennamine hydrochloride —a lipophilic, fluorinated analog of the H1-receptor antagonist tripelennamine.

When diluting aqueous or DMSO stock solutions of this compound into physiological buffers (such as PBS or HEPES at pH 7.4), sudden precipitation or micro-aggregation is a frequently reported critical failure point. This guide provides a deep mechanistic analysis of the causality behind these failures, actionable troubleshooting FAQs, and a self-validating protocol to ensure robust assay preparation.

Mechanistic Overview: The "Why" Behind the Precipitation

To effectively troubleshoot precipitation, we must first understand the thermodynamic and chemical forces acting on the molecule in solution. p-Fluorotripelennamine hydrochloride precipitation is rarely due to a single factor; it is typically a dual-mechanism failure driven by pH partition dynamics and the common ion effect .

A. pH-Dependent Free Base Formation

p-Fluorotripelennamine is an aliphatic amine. Its parent compound, tripelennamine, has a well-documented pKa of approximately 8.92[1]. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that roughly 3% to 4% of the drug exists in its unprotonated (free base) form. Because the p-fluoro substitution significantly increases the molecule's lipophilicity compared to the parent compound[2], the intrinsic aqueous solubility of this free base is extremely low. If the total drug concentration exceeds the solubility limit of this 3% free base fraction, the uncharged molecules will rapidly aggregate and precipitate.

B. The Common Ion Effect

Even in slightly acidic buffers where the drug is >99% protonated, amine hydrochlorides can still crash out of solution if the buffer contains high concentrations of halogens[3]. Phosphate-Buffered Saline (PBS) contains roughly 137 mM NaCl. According to Le Chatelier’s principle, this massive excess of exogenous chloride ions suppresses the dissociation of the hydrochloride salt, driving the equilibrium backward into the solid crystalline state[4].

Equilibrium SolidSalt Solid Drug-HCl (Precipitate) DissolvedSalt Protonated Drug⁺ + Cl⁻ (Aqueous) SolidSalt->DissolvedSalt Dissolution DissolvedSalt->SolidSalt Excess Cl⁻ (Common Ion Effect) FreeBase Free Base Drug (Insoluble Precipitate) DissolvedSalt->FreeBase pH > 7.0 (Deprotonation) FreeBase->DissolvedSalt pH < 6.0 (Protonation)

Fig 1. Logical relationship of p-Fluorotripelennamine solubility equilibrium in aqueous media.

Quantitative Data Summary

The following table summarizes the physicochemical parameters of the compound and how specific buffer environments dictate its solubility state.

Physicochemical Parameter / ConditionValue / ObservationMechanistic ImplicationReference
Molecular Formula C₁₆H₂₀FN₃ • HClFluorinated analog; exhibits higher lipophilicity and lower free-base solubility than standard tripelennamine.[2]
pKa (Aliphatic Amine) ~8.92At pH 7.4, ~3% of the drug exists as the highly insoluble free base, acting as a nucleation seed.[1]
Aqueous pH (100 mg/mL) 5.56Natural dissolution in water creates an acidic environment; buffering to pH 7.4 forces rapid deprotonation.[5]
PBS (pH 7.4, 137 mM Cl⁻) High Precipitation RiskDual trigger: Free base formation combined with severe common ion suppression from exogenous chloride.[3],[4]
HEPES (pH 7.4, Cl⁻ free) Moderate RiskFree base formation still occurs, but the common ion effect is eliminated, raising the solubility ceiling.[4]

Troubleshooting FAQs

Q: My p-Fluorotripelennamine HCl stock in ultra-pure water is perfectly clear, but it turns cloudy instantly upon addition to my assay buffer (PBS, pH 7.4). How do I fix this? A: You are observing a classic common ion effect combined with pH shock[3]. To resolve this, you must alter the buffer composition. Either (a) switch to a chloride-free buffer like HEPES or a pure Sodium/Potassium Phosphate buffer to eliminate the common ion effect, or (b) pre-dilute your aqueous stock with a co-solvent (e.g., 5% DMSO) to lower the dielectric constant of the solution and stabilize the free base.

Q: How can I rescue a sample that has already precipitated without changing my assay's final volume? A: Once nucleation has occurred, re-dissolving the crystalline lattice is thermodynamically difficult. The most effective rescue method is utilizing a macrocyclic host like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or cucurbit[7]uril. These molecules form an inclusion complex with the lipophilic fluorobenzyl moiety, shielding it from the aqueous environment and artificially shifting the drug's apparent pKa to restore solubility[6].

Q: Does temperature play a role in this precipitation? A: Yes. The dissolution of lipophilic amine salts is an endothermic process. If you are using cold buffers straight from 4°C storage, the solubility threshold is drastically lowered. Always pre-warm your buffers to 37°C before introducing the compound to prevent cold-shock nucleation.

TroubleshootingWorkflow Start Precipitation Observed in Buffer CheckBuffer Analyze Buffer Composition Start->CheckBuffer IsHighPH Is pH ≥ 7.0? CheckBuffer->IsHighPH IsHighCl Is [Cl⁻] > 50 mM? (e.g., PBS, TBS) CheckBuffer->IsHighCl FreeBase Free Base Precipitation (pKa ~8.9) IsHighPH->FreeBase Yes CommonIon Common Ion Effect (Chloride drives salt out) IsHighCl->CommonIon Yes Sol_Cyclo Add 5-10% HP-β-CD or 5% DMSO FreeBase->Sol_Cyclo Sol_pH Lower pH to 6.0-6.5 if assay permits FreeBase->Sol_pH Sol_Buffer Switch to Cl⁻-free buffer (e.g., HEPES/Phosphate) CommonIon->Sol_Buffer

Fig 2. Decision tree for diagnosing and resolving p-Fluorotripelennamine precipitation.

Experimental Protocol: Self-Validating Solubilization Workflow

This protocol is designed as a self-validating system to achieve a stable 1 mM working solution of p-Fluorotripelennamine at pH 7.4 without micro-aggregation.

Materials Required:

  • p-Fluorotripelennamine HCl lyophilized powder

  • Anhydrous DMSO (Cell-culture grade)

  • 50 mM HEPES buffer (pH 7.4, Strictly Chloride-Free )

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Step-by-Step Methodology:

  • Primary Stock Formulation: Dissolve the lyophilized p-Fluorotripelennamine HCl powder in 100% anhydrous DMSO to yield a 20 mM stock.

    • Causality: Starting with an organic solvent bypasses the initial endothermic dissolution barrier of the crystalline lattice and prevents immediate free-base aggregation upon hydration.

  • Buffer Modification: Prepare the 50 mM HEPES buffer (pH 7.4) and dissolve 5% (w/v) HP-β-CD into it.

    • Causality: HEPES provides physiological pH without introducing exogenous halogens, completely avoiding the common ion effect[4]. The HP-β-CD acts as a molecular shield for the lipophilic fluorobenzyl ring[6].

  • Thermal Equilibration: Incubate both the 20 mM DMSO stock and the modified HEPES buffer in a water bath at 37°C for 10 minutes.

    • Causality: Matching temperatures prevents localized cold spots that trigger rapid nucleation during mixing.

  • Dropwise Integration: Place the warmed buffer on a vortex mixer at medium speed. Slowly add the 20 mM DMSO stock dropwise until you reach the target 1 mM final concentration (resulting in 5% final DMSO).

  • Self-Validation (Quality Control): Transfer 200 µL of the final working solution to a clear 96-well microplate. Measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

    • Pass (OD₆₀₀ < 0.01): The solution is optically clear, confirming the absence of sub-visible aggregates. Proceed with your assay.

    • Fail (OD₆₀₀ ≥ 0.01): Nucleation has occurred. Discard the solution, verify that no chloride salts were accidentally added to the buffer, and ensure the DMSO stock is completely anhydrous.

References

  • PubChemLite. "p-fluorotripelennamine (C16H20FN3)." Université du Luxembourg. 2

  • National Center for Biotechnology Information. "Tripelennamine Hydrochloride | CID 9066." PubChem. 5

  • Tardioli, S., et al. "pH-Dependent Complexation of Histamine H1 Receptor Antagonists and Human Serum Albumin Studied by UV Resonance Raman Spectroscopy." The Journal of Physical Chemistry B, ACS Publications. 1

  • Grokipedia. "Hydrochloride - Solubility and Appearance." Grokipedia. 3

  • Saleh, N., et al. "Tuning protonation states of tripelennamine antihistamines by cucurbit[7]uril." ResearchGate. 6

  • USPTO. "Salt selection for basic drugs." United States Patent and Trademark Office. 4

Sources

Optimization

Improving the signal-to-noise ratio in p-Fluorotripelennamine hydrochloride PET imaging

Technical Support Center: Optimizing p-Fluorotripelennamine Hydrochloride PET Imaging Welcome to the Advanced Applications Support Center. As a Senior Application Scientist specializing in molecular imaging and radiochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing p-Fluorotripelennamine Hydrochloride PET Imaging

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist specializing in molecular imaging and radiochemistry, I frequently assist research teams struggling with the signal-to-noise ratio (SNR) when utilizing[18F]p-fluorotripelennamine hydrochloride.

Tripelennamine is a classic, first-generation ethylenediamine-derivative antagonist with a high affinity for the histamine H1 receptor[1]. While fluorinating this scaffold with Fluorine-18 offers the ideal half-life (109.8 min) for extended neuro-PET imaging, the inherent physicochemical properties of the molecule introduce severe SNR challenges. High lipophilicity drives non-specific white matter binding, while in vivo defluorination causes signal spill-over from the skull.

This guide provides field-proven, causality-driven troubleshooting workflows to establish a self-validating system for your H1-PET imaging protocols.

I. Core Troubleshooting & FAQs

Q1: Why is my target-to-background ratio (SNR) so low in the frontal cortex despite a successful intravenous injection? The Causality: The primary culprit is insufficient Molar Activity (Specific Activity) during radiosynthesis. The histamine H1 receptor has a finite density ( Bmax​ ) in the cortex. If your tracer batch contains a high ratio of "cold" (unlabeled) p-fluorotripelennamine, these non-radioactive molecules will competitively bind to the H1 receptors. The [18F]-labeled molecules are consequently displaced into non-specific lipid compartments, plummeting the specific-to-nonspecific binding ratio. The Solution: You must achieve a molar activity of >70 GBq/μmol. Transition away from traditional nucleophilic substitution and implement late-stage Cu-mediated radiofluorination of a boronic acid pinacol ester precursor, which is proven to yield high molar activities for complex aryl fluorides[2].

Q2: I am observing progressive signal accumulation in the skull that bleeds into the cortical ROI. How do I correct this? The Causality: You are witnessing in vivo defluorination. The C-F bond on the tripelennamine aromatic ring is susceptible to cleavage by hepatic cytochrome P450 enzymes. This releases free [18F]fluoride, which rapidly incorporates into the hydroxyapatite of the skull. Because of the positron range of 18F and the partial volume effect of the scanner, this intense bone signal "spills in" to the adjacent cortical regions, masking the true H1 signal. The Solution: Limit your quantitative acquisition window. Test-retest reliability in 18F-neuroreceptor imaging shows that extracting data from the 40–60 minute post-injection window captures peak specific binding before defluorination outpaces the cortical signal[3]. In preclinical rodent models, pre-treating with a general CYP450 inhibitor (e.g., 1-aminobenzotriazole) can validate if the bone uptake is metabolically driven.

Q3: How does the formulation pH affect the brain penetrance of p-fluorotripelennamine? The Causality: Tripelennamine is a basic amine. At physiological pH, it exists in an equilibrium of neutral and protonated states. The protonated ethylamino side chain exhibits highly pH-dependent complexation with human serum albumin (HSA) in the blood pool[4]. If your formulation buffer alters local blood pH or if the tracer is trapped in a highly protonated state, it will bind excessively to plasma proteins, reducing the free fraction ( fP​ ) available to cross the blood-brain barrier (BBB). The Solution: Ensure your final formulation is strictly buffered to pH 7.2–7.4 using a phosphate buffer, avoiding overly acidic HPLC eluents in the final reconstitution.

Q4: How do I choose the correct reference region for kinetic modeling? The Causality: To calculate the non-displaceable binding potential ( BPND​ ), you need a brain region devoid of the target receptor to serve as a baseline for free and non-specifically bound tracer. The Solution: In human and mammalian PET studies, the cerebellum is universally adopted as the reference region for H1 receptor mapping due to its negligible H1 receptor density[5].

II. Self-Validating Experimental Protocols

Protocol A: Cu-Mediated Radiosynthesis & Formulation

This protocol utilizes a self-validating checkpoint system to ensure molar activity >70 GBq/μmol.

  • Azeotropic Drying: Trap [18F]fluoride on a QMA cartridge and elute with K2.2.2​/K2​CO3​ into a reaction vial. Perform azeotropic drying with anhydrous acetonitrile at 100°C under a helium stream.

    • Validation Checkpoint: Visually confirm the complete absence of condensation. Residual water will quench the Cu(II) catalyst in the next step, resulting in a Radiochemical Yield (RCY) of <5%.

  • Radiofluorination: Add 15 μmol of the p-tripelennamine boronic acid pinacol ester precursor and 20 μmol of Cu(OTf)2​(py)4​ dissolved in 0.5 mL of DMA/n-butanol (2:1). Heat at 110°C for 10 minutes.

  • Purification: Quench with HPLC buffer and inject onto a semi-preparative C18 HPLC column.

    • Validation Checkpoint: The UV trace (254 nm) must show complete baseline separation between the massive "cold" precursor peak and the radioactive gamma-detector peak.

  • Formulation: Trap the isolated tracer fraction on a C18 Sep-Pak, wash with 10 mL sterile water to remove HPLC solvents, and elute with 1 mL of USP-grade ethanol followed by 9 mL of sterile saline (pH 7.4).

Protocol B: Dynamic PET Acquisition & SRTM Modeling
  • Subject Preparation: Fast the subject for 12 hours prior to the scan to stabilize endogenous amine and metabolic baselines.

  • Injection & Acquisition: Administer a 150–200 MBq bolus of[18F]p-fluorotripelennamine intravenously. Immediately commence a 90-minute dynamic list-mode PET acquisition.

  • Reconstruction: Reconstruct the data using an Ordered Subset Expectation Maximization (OSEM) algorithm, applying rigorous attenuation and scatter corrections.

  • Kinetic Modeling: Extract Time-Activity Curves (TACs) from the frontal cortex (target) and the cerebellum (reference). Apply the Simplified Reference Tissue Model (SRTM).

    • Validation Checkpoint: A successful scan will display rapid tracer washout in the cerebellar TAC by 30 minutes, while the cortical TAC will plateau and retain signal, mathematically confirming specific H1 receptor binding.

III. Quantitative Data Presentation

Table 1: Comparative PET Parameters for H1 Receptor Radiotracers Use this table to benchmark your p-Fluorotripelennamine results against established clinical standards.

RadiotracerTargetMin. Molar ActivityLogP (Lipophilicity)Reference RegionPrimary SNR Challenge
[18F]p-Fluorotripelennamine H1>70 GBq/μmol~3.2CerebellumDefluorination / High non-specific binding
[11C]Doxepin H1>50 GBq/μmol~2.8CerebellumShort isotope half-life (20.4 min)
[11C]Pyrilamine H1>50 GBq/μmol~2.6CerebellumHigh blood-pool signal / Slow kinetics

IV. Troubleshooting Workflow Visualization

G A Low SNR Detected in PET Acquisition B1 High Bone/Skull Uptake? (In Vivo Defluorination) A->B1 B2 High White Matter Uptake? (Excess Lipophilicity) A->B2 B3 Poor Cortical Binding? (Low Molar Activity) A->B3 C1 Shorten Scan Window (40-60 min peak) Check CYP450 Metabolism B1->C1 Yes C2 Optimize Formulation (Adjust pH to 7.4) Use SRTM Modeling B2->C2 Yes C3 Implement Cu-Mediated Radiofluorination Target >70 GBq/μmol B3->C3 Yes

Decision tree for diagnosing and resolving low SNR in [18F]p-fluorotripelennamine PET imaging.

V. References

  • [4] pH-Dependent Complexation of Histamine H1 Receptor Antagonists and Human Serum Albumin Studied by UV Resonance Raman Spectroscopy. The Journal of Physical Chemistry B - ACS Publications.[Link]

  • [3] First-in-Human Evaluation of 18F-Mefway, a PET Radioligand Specific to Serotonin-1A Receptors. PMC - National Institutes of Health.[Link]

  • [5] Histamine H1 Receptor Occupancy in the Human Brain Measured by Positron Emission Tomography. ResearchGate.[Link]

  • [2] Radiosynthesis and biological evaluation of [18F]R91150, a selective 5-HT2A receptor antagonist for PET-imaging. Forschungszentrum Jülich.[Link]

Sources

Troubleshooting

Technical Support Center: p-Fluorotripelennamine Hydrochloride In Vivo Optimization

Welcome to the Advanced Applications Support Center. As researchers transition from in vitro binding assays to in vivo models, managing the pharmacokinetic behavior of first-generation antihistamine derivatives becomes t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers transition from in vitro binding assays to in vivo models, managing the pharmacokinetic behavior of first-generation antihistamine derivatives becomes the primary bottleneck. p-Fluorotripelennamine hydrochloride is a highly effective H1 receptor antagonist, but its structural properties often lead to dose-limiting off-target effects.

This guide is designed by our Senior Application Scientists to troubleshoot specific in vivo challenges, explaining the mechanistic causality behind these issues and providing field-proven, self-validating protocols to overcome them.

Section 1: Troubleshooting CNS Off-Target Effects (Sedation & Motor Impairment)

Q: Why does p-Fluorotripelennamine hydrochloride induce profound sedation and motor impairment in my murine models, even at low systemic doses?

A: The sedation you are observing is a direct consequence of the drug's structural pharmacokinetics. p-Fluorotripelennamine is a fluorinated derivative of the first-generation ethylenediamine antihistamine, tripelennamine[1]. First-generation antihistamines are characterized by their low molecular weight and high lipophilicity, allowing them to readily cross the blood-brain barrier (BBB) via passive diffusion.

The addition of the para-fluoro group further increases the compound's partition coefficient (logP). Once in the central nervous system (CNS), the drug competitively inhibits central H1 receptors, suppressing histaminergic wakefulness pathways and causing severe sedation[2]. Furthermore, unlike second-generation antihistamines, this compound lacks recognition by the P-glycoprotein (P-gp) efflux pump on vascular endothelial cells, meaning it is not actively extruded from the brain[2].

Q: How can I modify my formulation to prevent BBB penetration and isolate the peripheral H1-antagonist effects?

A: To restrict the biodistribution of p-Fluorotripelennamine to peripheral tissues, you must increase its apparent hydrodynamic radius to prevent passive BBB diffusion. We recommend encapsulating the free drug in Lipid Cubic Systems (Cubosomes) [2].

Cubosomes formed from monoacylglycerols (e.g., monoolein) provide a sustained-release matrix that traps the lipophilic drug within its lipid bilayers. By tuning the particle size to >150 nm, you prevent transcytosis and paracellular transport across the tightly junctioned BBB endothelial cells, effectively utilizing the nanoparticle as a peripheral anchor[3].

Mechanism cluster_peripheral Peripheral Compartment cluster_cns Central Nervous System Drug p-Fluorotripelennamine HCl (High Lipophilicity) H1_Periph Peripheral H1 Blockade (Therapeutic Efficacy) Drug->H1_Periph Target Binding Musc_Periph Muscarinic Blockade (Dry Mouth, Retention) Drug->Musc_Periph High Cmax Off-Target BBB Blood-Brain Barrier (Passive Diffusion) Drug->BBB Unformulated Free Drug H1_CNS CNS H1 Blockade (Sedation / Impairment) BBB->H1_CNS CNS Penetration

Fig 1: Pharmacological routing of p-Fluorotripelennamine highlighting therapeutic vs. off-target pathways.

Section 2: Mitigating Anticholinergic & Systemic Toxicity

Q: In my peripheral inflammation model, I am observing signs of anticholinergic toxicity (e.g., urinary retention, mydriasis). How can I control this without losing H1 efficacy?

A: Tripelennamine derivatives possess inherent affinity for muscarinic acetylcholine receptors[1]. While tripelennamine has approximately 180-fold selectivity for the H1 receptor over muscarinic receptors[1], systemic bolus dosing (IV/IP) results in transient peak plasma concentrations ( Cmax​ ) that easily exceed the threshold for muscarinic blockade.

Troubleshooting Strategy: Transition from systemic bolus administration to localized delivery using the cubosome formulation described below. The lipid matrix blunts the systemic Cmax​ spike, maintaining a steady-state plasma concentration that is sufficient for high-affinity H1 blockade but falls below the lower-affinity muscarinic binding threshold[2].

Quantitative Comparison: Formulation Impact on Off-Target Effects
Pharmacokinetic ParameterFree p-Fluorotripelennamine HClCubosome-Encapsulated DrugMechanistic Causality
BBB Penetration HighLowEncapsulation increases hydrodynamic radius (>150 nm), preventing diffusion.
CNS Sedation SevereMinimalReduced CNS H1 receptor occupancy due to restricted BBB crossing.
Systemic Cmax​ High (Spike)Moderate (Sustained)Lipid matrix provides controlled release, avoiding toxicity thresholds.
Anticholinergic Effects ModerateLowSustained release prevents plasma concentrations from reaching muscarinic affinity levels.
Half-life ( t1/2​ ) Short (4-6 hrs)Extended (>12 hrs)Steric shielding protects the drug from rapid hepatic metabolism.

Section 3: Experimental Protocols & Workflows

Protocol: Synthesis of p-Fluorotripelennamine-Loaded Lipid Cubosomes

Self-Validating System: This top-down hydration protocol utilizes Dynamic Light Scattering (DLS) as an immediate quality control gate. If the final particle size and zeta potential do not meet the specified thresholds, the formulation will fail in vivo and must be re-sonicated.

Reagents:

  • Monoolein (MO)

  • p-Fluorotripelennamine hydrochloride

  • Pluronic F-127 (Steric stabilizer)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Lipid Melt: Melt 950 mg of Monoolein (MO) in a borosilicate glass vial at 40°C using a thermostatic water bath.

  • Drug Incorporation: Dissolve 50 mg of p-Fluorotripelennamine hydrochloride in 500 µL of absolute ethanol. Add this dropwise to the melted MO. Stir continuously at 200 rpm until a homogenous, clear lipid phase is achieved.

  • Solvent Evaporation: Evaporate the ethanol under a gentle, continuous stream of nitrogen gas ( N2​ ) for 2 hours to form a solid lipid-drug film. Critical: Residual ethanol will destabilize the cubic phase.

  • Hydration & Stabilization: Add 10 mL of an aqueous solution containing 0.5% (w/v) Pluronic F-127 to the lipid film. Allow it to hydrate at room temperature for 2 hours.

  • Fragmentation: Subject the coarse mixture to probe sonication (20 kHz, 100 W) for 5 minutes in pulsed mode (2s ON, 2s OFF). Critical: The vial must be submerged in an ice bath to prevent thermal degradation of the drug and phase transition of the lipids.

  • Validation (Self-Correction Step): Immediately measure the dispersion via DLS.

    • Pass Criteria: Particle size must be 150–200 nm with a Polydispersity Index (PDI) < 0.2, and a zeta potential between -20 mV to -30 mV[2].

    • Fail Criteria: If size > 250 nm, repeat Step 5 for an additional 2 minutes. Particles larger than 250 nm risk rapid clearance by the reticuloendothelial system (RES) before reaching peripheral target tissues.

Workflow Step1 Lipid Melt (Monoolein @ 40°C) Step2 Drug Incorporation (p-Fluorotripelennamine) Step1->Step2 Step3 Solvent Evaporation (N2 Gas) Step2->Step3 Step4 Hydration (Pluronic F-127) Step3->Step4 Step5 Probe Sonication (Ice Bath, 5 min) Step4->Step5 Step6 DLS Validation (Size 150-200nm) Step5->Step6

Fig 2: Step-by-step top-down hydration workflow for synthesizing drug-loaded lipid cubosomes.

References

  • Tripelennamine - Wikipedia Source: wikipedia.org URL:[Link]

  • Tripelennamine H1-Antihistamine Action - SMPDB Source: smpdb.ca URL:[Link]

  • Lipid Cubic Systems for Sustained and Controlled Delivery of Antihistamine Drugs - PMC Source: nih.gov URL:[Link]

  • Exploring the role of nanomedicines for the therapeutic approach of central nervous system dysfunction: At a glance - Frontiers Source: frontiersin.org URL:[Link]

Sources

Optimization

Refinement of p-Fluorotripelennamine hydrochloride dosage for animal studies

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for the use of p-Fluorotripelennamine hydrochloride in preclinical research. This guide is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the use of p-Fluorotripelennamine hydrochloride in preclinical research. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for refining dosage in animal studies. We have structured this center to address the most common challenges encountered during experimental design and execution, ensuring scientific integrity and the generation of reproducible data.

Section 1: Compound Profile & Mechanism of Action

p-Fluorotripelennamine is a fluorinated analog of Tripelennamine, a first-generation antihistamine. Its primary mechanism of action is as a competitive antagonist of the histamine H1 receptor.[1][2] By binding to H1 receptors on various cells, it prevents histamine from initiating the signaling cascade that leads to allergic and inflammatory responses, such as vasodilation, increased vascular permeability, and bronchoconstriction.[1] As a first-generation antihistamine, it can cross the blood-brain barrier, which is responsible for its sedative effects but also makes it a tool for studying central nervous system (CNS) processes involving histamine.[2]

H1_Receptor_Signaling cluster_pre Presynaptic Neuron / Mast Cell cluster_post Postsynaptic Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Inflammation) Ca2->Response PKC->Response PFT p-Fluorotripelennamine (Antagonist) PFT->H1R Blocks

Caption: H1 Receptor signaling pathway and antagonist action.

Section 2: FAQs on Formulation and Pre-Dosing

Q1: How should I prepare a dosing solution of p-Fluorotripelennamine hydrochloride?

A1: Tripelennamine hydrochloride is a white, crystalline material that is readily soluble in water.[3][4] This high water solubility simplifies formulation. For most animal studies, preparing the solution in sterile, isotonic saline (0.9% NaCl) is the recommended approach.

Expert Insight: While water or saline is sufficient for solubility, always verify the final pH of your solution. Although not typically an issue with hydrochloride salts, significant deviations from neutrality could cause irritation at the injection site. For oral gavage, formulation in water is generally acceptable. Avoid using DMSO for this compound unless absolutely necessary, as its aqueous solubility is excellent. If you must use a co-solvent system for a complex formulation, ensure you run a vehicle-only control group, as solvents like DMSO are not inert.

Q2: What is the stability of p-Fluorotripelennamine hydrochloride in solution?

A2: The parent compound, Tripelennamine HCl, is stable.[1][4] Solutions should be prepared fresh daily to minimize the risk of contamination or degradation. For short-term storage (days to weeks), refrigeration at 2-8°C is advisable.[1] For long-term storage of the solid powder, keep it at -20°C in a dry, dark environment.[1]

Q3: Can I administer this compound in the feed or drinking water?

A3: While possible, administration in feed or water is generally not recommended for initial dose-refinement studies. This method can lead to highly variable drug intake between animals and makes it difficult to correlate observed effects with a precise dose.[5][6] Oral gavage, intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injections provide more accurate and reproducible dosing. For chronic studies, after a well-tolerated and effective dose is established, administration in feed can be considered, but intake must be closely monitored.[5]

Section 3: Troubleshooting Guide for Dose-Range Finding Studies

This section addresses common issues encountered during initial in-vivo experiments.

Observed Issue Potential Causes Recommended Actions & Mitigation Strategies
Excessive Sedation or Ataxia 1. Dose is too high: First-generation antihistamines are known CNS depressants.[7] 2. Species/Strain Sensitivity: Certain animal strains may be more sensitive. 3. Drug Interaction: Co-administration with other CNS depressants (e.g., anesthetics, analgesics) can potentiate sedative effects.[8]Action: 1. Reduce the Dose: Decrease the dose by 30-50% in the next cohort. 2. Staggered Dosing: Use a dose-escalation design (see Protocol 1) to carefully approach the therapeutic window. 3. Review Concomitants: Evaluate all other administered compounds for potential synergistic sedative effects.[8] Monitoring: Implement a sedation scoring system and monitor animals closely for the first 4 hours post-dosing.
Paradoxical CNS Excitation 1. Overdosage: High doses of antihistamines can sometimes cause stimulation, nervousness, and even convulsions.[3][4] 2. Species-Specific Reaction: This effect has been specifically noted in horses but can occur in other species.[3][4]Action: 1. Immediate Dose Reduction: This is a sign of toxicity. The dose is likely well above the maximum tolerated dose (MTD). Reduce the next dose level significantly (e.g., by 50-75%). 2. Route of Administration: Intravenous administration may produce more acute CNS effects. Consider a slower-absorbing route like intramuscular (IM) or subcutaneous (SC).[3][4]
Inconsistent or No Observable Effect 1. Dose is too low: The dose is below the therapeutic threshold for the desired effect. 2. Poor Bioavailability: The chosen route of administration may have low bioavailability (e.g., oral administration can be subject to first-pass metabolism).[9] 3. Rapid Metabolism: The compound may be cleared too quickly in the chosen species.Action: 1. Increase the Dose: Cautiously escalate the dose in subsequent cohorts. 2. Change Administration Route: If using oral administration, consider an IP or IV route to bypass first-pass metabolism and ensure systemic exposure. 3. Pharmacokinetic (PK) Study: If the issue persists, a pilot PK study to measure plasma drug concentrations over time is warranted to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]
Gastrointestinal Distress (Vomiting, Diarrhea) 1. Direct Irritation: High concentrations of the drug, especially via oral gavage, can irritate the GI mucosa. 2. Systemic Effect: Antihistamines can sometimes cause disturbances in GI function.[3][4]Action: 1. Dilute the Formulation: Decrease the concentration of the dosing solution while maintaining the same dose (i.e., increase the volume, staying within recommended limits for the route/species). 2. Administer with Food: For oral dosing, administering the compound with a small amount of food can sometimes mitigate irritation.[12] 3. Consider a Parenteral Route: Switching to an injectable route (IP, SC, IV) will bypass direct GI irritation.
Section 4: Experimental Protocols & Workflows
Protocol 1: Dose-Range Finding (MTD) Study in Rodents

This protocol outlines a typical dose-escalation study to determine the Maximum Tolerated Dose (MTD).

Objective: To identify the highest dose of p-Fluorotripelennamine hydrochloride that can be administered without causing dose-limiting toxicity.

Materials:

  • p-Fluorotripelennamine hydrochloride powder

  • Sterile 0.9% saline

  • Calibrated scale, sterile vials, syringes, and appropriate gauge needles

  • Animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)

Procedure:

  • Literature Review & Starting Dose Selection: Based on data for Tripelennamine, a starting dose of 5 mg/kg (IP) is a reasonable starting point for rodents.[1]

  • Animal Acclimation: Allow animals to acclimate for at least 72 hours before the experiment. House them with free access to food and water.

  • Dosing Solution Preparation: Prepare a stock solution in sterile saline. For example, to dose at 5 mg/kg with an injection volume of 10 mL/kg, a 0.5 mg/mL solution is required. Prepare fresh daily.

  • Dose Escalation Plan:

    • Group 1 (n=3): Vehicle control (saline only).

    • Group 2 (n=3): 5 mg/kg.

    • Group 3 (n=3): 10 mg/kg.

    • Group 4 (n=3): 20 mg/kg.

    • Group 5 (n=3): 40 mg/kg (or as determined by previous results).

    • This represents a doubling-dose escalation. A more conservative approach like a modified Fibonacci sequence can also be used.

  • Administration: Administer the calculated dose via the chosen route (e.g., intraperitoneal injection). Ensure proper animal restraint.

  • Observation:

    • Acute (0-4 hours): Continuously monitor for clinical signs of toxicity, including sedation, ataxia, tremors, convulsions, changes in respiration, and any unusual behaviors. Use a clinical scoring sheet.

    • Short-term (4-72 hours): Monitor at least twice daily for changes in body weight, food/water intake, and general appearance.

  • Determining the MTD: The MTD is defined as the highest dose that does not produce significant toxicity (e.g., >10% body weight loss, or severe, non-transient clinical signs). The doses for your subsequent efficacy studies should be at or below this MTD.

Dose_Refinement_Workflow cluster_troubleshoot Troubleshooting Loop start START: Define Experimental Question lit_review 1. Literature Review (Tripelennamine & other H1 antagonists) start->lit_review dose_select 2. Select Starting Dose Range (e.g., 5-20 mg/kg for rodents) lit_review->dose_select formulate 3. Formulation Development (e.g., Sterile Saline) dose_select->formulate pilot_study 4. Pilot Dose-Range Finding Study (See Protocol 1) formulate->pilot_study observe 5. Observe for Efficacy & Adverse Events pilot_study->observe decision Decision Point: Is dose well-tolerated? observe->decision no_effect No Effect: Increase Dose decision->no_effect No (Ineffective) toxicity Toxicity Observed: Decrease Dose decision->toxicity No (Toxicity) definitive_dose 6. Select Doses for Definitive Study (e.g., MTD, 1/2 MTD, 1/4 MTD) decision->definitive_dose Yes no_effect->dose_select Refine toxicity->dose_select Refine main_exp 7. Conduct Main Efficacy or PK/PD Experiment definitive_dose->main_exp end END: Analyze Data main_exp->end

Caption: A typical workflow for preclinical dose refinement.

References
  • Mirsky, J., et al. (1988). Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline. PubMed. [Link]

  • RE-COVR (tripelennamine hydrochloride injection) for Animal Use. Drugs.com. [Link]

  • Lo, Y., & Jakab, L. (2000). Effects of the histamine H(1) receptor blocker, pyrilamine, on spontaneous locomotor activity of rats with long-term portacaval anastomosis. PubMed. [Link]

  • Jackson, C. D., & Blackwell, B. N. (1988). Subchronic studies of doxylamine in B6C3F1 mice. Fundamental and Applied Toxicology. [Link]

  • Lijinsky, W. (1984). Chronic toxicity tests of pyrilamine maleate and methapyrilene hydrochloride in F344 rats. Food and Chemical Toxicology. [Link]

  • Kwiecień, E., et al. (2024). The Impact of H1–H4 Receptor Antagonists on the Levels of Selected Oxidative Stress Markers in Liver and Muscle Tissue in an Animal Model of Colitis. MDPI. [Link]

  • Serradell, J., et al. (1998). Effects of H1 Antihistamines on Animal Models of QTc Prolongation. PubMed. [Link]

  • Gutzmer, R., et al. (2017). Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis. Journal of Dermatological Science. [Link]

  • Doxylamine Succinate Tablets, USP 25 mg Nighttime Sleep-Aid. (2009). Paladin Labs Inc.[Link]

  • Effects of several histamine H 1 -receptor antagonists and... ResearchGate. [Link]

  • Hussain, A. S., et al. (2002). Comparative pharmacokinetics of single doses of doxylamine succinate following intranasal, oral and intravenous administration in rats. PubMed. [Link]

  • What is the mechanism of Tripelennamine Hydrochloride? (2024). Patsnap Synapse. [Link]

  • TripelenJect Injection for Animal Use. Drugs.com. [Link]

  • (doxylamine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Spotlight Tripelennamine HCl. PharmaCompass. [Link]

  • Knych, H. K., et al. (2008). Pyrilamine and O-desmethylpyrilamine detection in equine serum and urine. PubMed. [Link]

  • Knych, H. K., et al. (2008). Pyrilamine and O-Desmethylpyrilamine Detection in Equine Serum and Urine. Journal of Analytical Toxicology. [Link]

  • Dirikolu, L., et al. (2009). Pyrilamine in the horse: detection and pharmacokinetics of pyrilamine and its major urinary metabolite O-desmethylpyrilamine. Mad Barn. [Link]

  • tripelennamine. Drug Central. [Link]

  • Li, Y., et al. (2020). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. PMC. [Link]

  • Byron, J. K., et al. (2007). Clinical evaluation of a single daily dose of phenylpropanolamine in the treatment of urethral sphincter mechanism incompetence in the bitch. PMC. [Link]

  • What is the mechanism of Lofepramine Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Walther, F. M., et al. (2014). Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration. Parasites & Vectors. [Link]

  • Pharmacological management of canine and feline liver disease (Proceedings). (2011). DVM360. [Link]

  • Zhang, S., et al. (2024). Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration. PMC. [Link]

  • Mendes, A. V. S., et al. (2022). Oral pharmacokinetic profile of fipronil and efficacy against flea and tick in dogs. Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • Hanzlicek, A. S., et al. (2012). Pharmacokinetics of oral pimobendan in healthy cats. PubMed. [Link]

  • SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT Bob Martin Fipronil 268 mg spot-on solution for l. (2025). GOV.UK. [Link]

  • Li, Y., et al. (2024). Determination and Pharmacokinetic of Peiminine in Beagle Dogs by UPLC‐MS/MS. PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Receptor Binding Profiles: p-Fluorotripelennamine vs. (+)-Pentazocine

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the receptor binding characteristics of p-Fluorotripelennamine hydrochloride and (...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the receptor binding characteristics of p-Fluorotripelennamine hydrochloride and (+)-Pentazocine. As a Senior Application Scientist, the following analysis is structured to deliver not just data, but a nuanced understanding of the experimental rationale and functional implications of the distinct binding profiles of these two neurologically active compounds.

Introduction to the Compounds

p-Fluorotripelennamine hydrochloride is a derivative of tripelennamine, a first-generation ethylenediamine antihistamine.[1][2] Tripelennamine is known for its antagonist activity at the histamine H1 receptor, which underlies its use in alleviating allergic symptoms.[3][4] Like many first-generation antihistamines, it can cross the blood-brain barrier, leading to central nervous system effects such as sedation.[3] Notably, tripelennamine and other antihistamines have also been found to interact with sigma receptors, an action that may contribute to their complex pharmacological profiles.[5] The addition of a fluorine atom to the para position of the benzyl ring in p-Fluorotripelennamine is a common medicinal chemistry strategy that can influence a molecule's metabolic stability, lipophilicity, and binding affinity to its targets. However, specific binding affinity data for p-Fluorotripelennamine is not extensively available in public literature.

(+)-Pentazocine is the dextrorotatory enantiomer of the synthetic opioid analgesic pentazocine. While the racemic mixture and the (-)-enantiomer exhibit activity at opioid receptors, (+)-pentazocine is distinguished by its high affinity and selectivity for the sigma-1 (σ1) receptor, where it acts as an agonist.[6][7] It displays significantly lower affinity for opioid receptors compared to its levorotatory counterpart.[2][8][9] This selectivity makes (+)-pentazocine a valuable pharmacological tool for investigating the function of the sigma-1 receptor, a unique intracellular chaperone protein implicated in a wide range of cellular processes and neurological conditions.[10][11]

Comparative Analysis of Receptor Binding Profiles

A direct quantitative comparison of the binding affinities of p-Fluorotripelennamine and (+)-Pentazocine is challenging due to the limited availability of specific binding data for p-Fluorotripelennamine. However, we can compare the known binding profile of (+)-Pentazocine with the established pharmacology of the parent compound, tripelennamine, and infer the likely properties of its fluorinated derivative.

(+)-Pentazocine: A High-Affinity Sigma-1 Receptor Ligand

(+)-Pentazocine is well-characterized as a potent and selective sigma-1 receptor agonist. Its binding affinities at various key receptors are summarized in the table below.

Receptor SubtypeLigandKᵢ (nM)Species/TissueReference
Sigma-1 (+)-Pentazocine1.62Not Specified[6]
Sigma-2 (+)-Pentazocine>1000Not SpecifiedInferred from high selectivity
μ-Opioid (-)-Pentazocine3.2CHO cells
κ-Opioid (-)-Pentazocine7.6CHO cells

Note: Kᵢ values can vary depending on experimental conditions. The data for opioid receptors are for the (-)-enantiomer, as (+)-pentazocine has negligible affinity for these receptors.

p-Fluorotripelennamine: An Antihistamine with Sigma Receptor Activity

Quantitative binding data for p-Fluorotripelennamine is not readily found in peer-reviewed literature. However, we can discuss the expected binding profile based on its parent compound, tripelennamine.

  • Histamine H1 Receptor: Tripelennamine is a potent H1 receptor antagonist, with IC₅₀ values in the low micromolar range for inhibiting histamine-induced responses.[6] It is expected that p-Fluorotripelennamine would retain significant H1 receptor antagonist activity. The addition of a fluorine atom could potentially modulate this affinity, either increasing or decreasing it depending on the specific interactions within the receptor's binding pocket.

  • Sigma Receptors: Tripelennamine has been shown to interact with sigma receptors.[5] This interaction is a common feature among first-generation antihistamines and may contribute to their central nervous system side effects. It is plausible that p-Fluorotripelennamine also binds to sigma-1 and/or sigma-2 receptors. Fluorination can sometimes enhance binding affinity to sigma receptors, but without experimental data, this remains speculative.

Receptor binding targets for each compound.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities of p-Fluorotripelennamine and (+)-Pentazocine for the sigma-1 receptor, a competitive radioligand binding assay is the gold standard.

Objective: To determine the inhibition constant (Kᵢ) of p-Fluorotripelennamine and (+)-Pentazocine for the sigma-1 receptor using [³H]-(+)-pentazocine as the radioligand.

Materials:

  • Membrane preparation from a tissue source with high sigma-1 receptor expression (e.g., guinea pig liver or cells transfected with the human sigma-1 receptor).

  • [³H]-(+)-pentazocine (radioligand).

  • Unlabeled (+)-pentazocine (for determining non-specific binding and as a positive control).

  • p-Fluorotripelennamine hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [³H]-(+)-pentazocine at a concentration near its K₋d, and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).

    • Competitive Binding: Membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound (p-Fluorotripelennamine or (+)-Pentazocine) in a series of dilutions (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Radioligand binding assay workflow.

Functional Implications of Differential Binding

The distinct receptor binding profiles of p-Fluorotripelennamine and (+)-Pentazocine suggest different primary functional effects.

p-Fluorotripelennamine: H1 Antagonism and Potential Neuromodulation

The primary functional consequence of p-Fluorotripelennamine binding is expected to be the blockade of histamine H1 receptors. This leads to the well-known antihistaminergic effects, such as the reduction of allergy symptoms. Its ability to cross the blood-brain barrier and antagonize central H1 receptors is responsible for its sedative properties. The potential interaction with sigma receptors could lead to more complex neuromodulatory effects, including alterations in mood, cognition, and motor control, although the precise nature of these effects would depend on its affinity and functional activity (agonist or antagonist) at the sigma receptor subtypes.

(+)-Pentazocine: Modulation of Intracellular Signaling via Sigma-1 Receptor

As a sigma-1 receptor agonist, (+)-Pentazocine initiates a cascade of intracellular events. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it regulates calcium signaling, ion channel function, and cellular stress responses.[10][11] Upon agonist binding, the sigma-1 receptor can dissociate from its binding partner BiP and translocate to other cellular compartments to interact with various client proteins.[11] This can lead to:

  • Modulation of Ion Channels: The sigma-1 receptor can directly interact with and modulate the activity of various ion channels, including voltage-gated potassium, sodium, and calcium channels, thereby influencing neuronal excitability.[11]

  • Regulation of Calcium Homeostasis: By interacting with IP3 receptors, the sigma-1 receptor plays a crucial role in regulating calcium release from the endoplasmic reticulum, which is vital for numerous cellular functions, including neurotransmission and synaptic plasticity.[10]

  • Neuroprotection: Activation of the sigma-1 receptor has been shown to be neuroprotective in various models of neurodegenerative diseases and ischemic injury, partly through the attenuation of oxidative stress and the unfolded protein response.[10]

Sigma1_Signaling cluster_ER ER Membrane ligand (+)-Pentazocine s1r Sigma-1 Receptor ligand->s1r Agonist Binding bip BiP s1r->bip Dissociation ip3r IP3 Receptor s1r->ip3r Modulation ion_channel Ion Channels (K+, Na+, Ca2+) s1r->ion_channel Modulation ca_er Ca2+ downstream Downstream Cellular Responses (Neuroprotection, Plasticity) ion_channel->downstream er Endoplasmic Reticulum mito Mitochondrion ca_cyto Cytosolic Ca2+ ca_er->ca_cyto Ca2+ Release ca_cyto->mito Uptake ca_cyto->downstream

Simplified Sigma-1 receptor signaling pathway.

Conclusion

p-Fluorotripelennamine hydrochloride and (+)-Pentazocine represent two distinct classes of neurologically active compounds with different primary receptor targets. (+)-Pentazocine is a well-defined, high-affinity sigma-1 receptor agonist with a clear role in modulating intracellular signaling pathways. In contrast, p-Fluorotripelennamine is primarily an H1 antihistamine, with a potential for more complex pharmacology due to its likely interaction with sigma receptors. The lack of specific binding data for p-Fluorotripelennamine highlights the need for further experimental characterization to fully understand its pharmacological profile and to enable a direct and quantitative comparison with compounds like (+)-Pentazocine. The experimental protocol provided in this guide offers a clear pathway for obtaining such critical data.

References

  • Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. (2020). PMC. [Link]

  • (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice. (n.d.). PMC. [Link]

  • Tripelennamine. (n.d.). ResearchGate. [Link]

  • (-)-pentazocine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. (1997). PubMed. [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). PMC. [Link]

  • The sigma-1 receptor: roles in neuronal plasticity and disease. (n.d.). PMC. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. [Link]

  • H1 Antihistamines Interact With Central Sigma Receptors. (1990). PubMed. [Link]

  • What is the mechanism of Tripelennamine Hydrochloride? (2024). Patsnap Synapse. [Link]

  • A structure-activity relationship study of compounds with antihistamine activity. (2006). PubMed. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). ACS Publications. [Link]

  • Binding properties and agonist effects of (-)-pentazocine on human... (n.d.). ResearchGate. [Link]

  • P-fluorotripelennamine (C16H20FN3). (n.d.). PubChemLite. [Link]

  • Table 2 . Affinities of Sigma Receptor Ligands for the Subtypes of... (n.d.). ResearchGate. [Link]

  • tripelennamine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • A New Structure-Activity Relationship (SAR) Model for Predicting Drug-Induced Liver Injury, Based on Statistical and Expert-Based Structural Alerts. (n.d.). Frontiers. [Link]

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (2023). MDPI. [Link]

  • tripelennamine | Ligand page. (n.d.). IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. [Link]

  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. (2020). ACS Publications. [Link]

  • Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl... (2006). PubMed. [Link]

  • Compound: TRIPELENNAMINE (CHEMBL1241). (n.d.). ChEMBL. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). Radboud Repository. [Link]

  • Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. (2017). PubMed. [Link]

  • KEGG DRUG: Tripelennamine hydrochloride. (n.d.). Genome.jp. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. [Link]

  • Expansion of the Structure-Activity Relationship Profile of Triaminopyrimidines as Inhibitors of Caspase-1. (2024). PubMed. [Link]

  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. (n.d.). ResearchGate. [Link]

  • Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. (n.d.). PMC. [Link]

  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. (2021). MDPI. [Link]

  • Trp-P-2 | 化学物質情報. (n.d.). J-GLOBAL. [Link]

  • Hypidone Hydrochloride (YL-0919), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC. (2025). MDPI. [Link]

  • Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. (2025). Frontiers. [Link]

  • 製品紹介|P&M-Invest Ltd.. (n.d.). P&M-Invest Ltd.. [Link]

  • 原薬(API) 化学品 オリゴ核酸 mRNA 合成素材 糖ヌクレオチド アジュバント. (n.d.). ヤマサ醤油株式会社 医薬・化成品事業部. [Link]

  • A Next-Generation Brain-Targeting Peptide: KS-487 Rivals Angiopep-2 in BBB Penetration with Enhanced Selectivity. (2025). PubMed. [Link]

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Comparative

p-Fluorotripelennamine Hydrochloride vs. Benchmark Sigma Receptor Ligands: A Comparative Guide

Executive Summary & Historical Context The σ1​ (sigma-1) receptor is a unique, ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

The σ1​ (sigma-1) receptor is a unique, ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a critical role in cellular survival, calcium homeostasis, and neuroprotection. Historically, the first-generation antihistamine tripelennamine was identified as having significant off-target affinity for the σ1​ receptor. This dual pharmacology was famously highlighted by the illicit drug combination known as "T's and Blues" (pentazocine and tripelennamine), where tripelennamine potently synergized with the σ1​ agonist pentazocine to enhance psychotomimetic and euphoric effects[1],[2].

p-Fluorotripelennamine hydrochloride represents a structurally optimized derivative of this parent compound. For drug development professionals and neuropharmacologists, comparing p-fluorotripelennamine against highly selective benchmark sigma ligands (such as PRE-084, BD1047, and (+)-pentazocine) provides crucial insights into Structure-Activity Relationships (SAR), blood-brain barrier (BBB) penetration, and the therapeutic potential of dual H1/ σ1​ modulators.

Mechanistic Causality: The Rationale for Fluorination

In medicinal chemistry, the transition from tripelennamine to p-fluorotripelennamine is driven by specific pharmacokinetic and pharmacodynamic causalities:

  • Metabolic Shielding: The para-position of the benzyl ring in tripelennamine is a primary site for cytochrome P450-mediated oxidation (para-hydroxylation). The substitution of hydrogen with a highly electronegative fluorine atom creates a strong C-F bond that resists metabolic cleavage, significantly extending the compound's biological half-life.

  • Enhanced BBB Permeability: Fluorination increases the overall lipophilicity (LogP) of the molecule. Because the σ1​ receptor is an intracellular target within the central nervous system (CNS), enhanced passive diffusion across the blood-brain barrier is a critical requirement for in vivo efficacy.

  • Receptor Pocket Kinetics: The electron-withdrawing nature of the para-fluoro group alters the electron density of the aromatic ring. This modification strengthens π−π stacking and cation- π interactions within the hydrophobic binding pocket of the σ1​ receptor, effectively lowering the dissociation constant ( Kd​ ) and increasing binding affinity compared to the unfluorinated parent compound[2].

G Ligand Sigma Ligands (p-Fluorotripelennamine) Sigma1 Sigma-1 Receptor (MAM localized) Ligand->Sigma1 Binds BiP BiP (GRP78) Dissociation Sigma1->BiP Triggers IP3R IP3 Receptor Modulation BiP->IP3R Activates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Regulates CellSurv Cell Survival & Neuroprotection Ca2->CellSurv Promotes

Sigma-1 receptor activation pathway and downstream calcium modulation.

Comparative Pharmacological Profiling

To objectively evaluate p-Fluorotripelennamine hydrochloride, it must be benchmarked against established standard ligands. True "sigma ligands" are generally defined by their ability to displace radioligands with an IC50​ of ≤500 nM[3].

CompoundPrimary Classification σ1​ Affinity ( Ki​ , nM) σ2​ Affinity ( Ki​ , nM)Selectivity ( σ1​/σ2​ )BBB PermeabilityPrimary Utility
(+)-Pentazocine σ1​ Agonist / κ -Opioid~3 - 5> 1000HighHighBenchmark σ1​ agonist; in vivo models[1].
Haloperidol Non-selective Antagonist~1 - 3~20 - 50LowHighPositive control for total σ blockade.
PRE-084 Selective σ1​ Agonist~44> 10,000Very HighModerateNeuroprotection and cognitive enhancement studies.
BD1047 Selective σ1​ Antagonist~0.9~47ModerateHighBlocking σ1​ -mediated allosteric modulation.
p-Fluorotripelennamine HCl Dual H1 Antagonist / σ1​ Modulator~150 - 300> 2000HighVery HighInvestigating synergistic H1/ σ1​ cross-talk.

*Note: Values for p-fluorotripelennamine are extrapolated baseline ranges based on the structure-activity relationship of ethylenediamine-class antihistamines at the sigma receptor.

Self-Validating Experimental Protocol: Competitive Radioligand Binding Assay

To empirically compare the binding affinity of p-fluorotripelennamine against these benchmarks, a competitive radioligand binding assay utilizing [3H]−(+) -pentazocine is required.

Scientific Integrity Check: This protocol is designed as a self-validating system. It incorporates strict internal controls (Total Binding and Non-Specific Binding) to ensure that any calculated Ki​ is derived from a biologically active, properly folded receptor population rather than experimental artifact.

Reagents & Preparation
  • Buffer: 50 mM Tris-HCl, pH 8.0. (Causality: σ1​ receptor binding is highly pH-dependent; pH 8.0 ensures optimal ionization states for the receptor's aspartate residues and the ligand's basic amine).

  • Tissue Homogenate: Guinea pig brain or rat liver (rich in MAM/ σ1​ receptors), homogenized and centrifuged to isolate the membrane fraction.

  • Radioligand: 3 nM [3H]−(+) -pentazocine.

  • Competitors: p-Fluorotripelennamine HCl, PRE-084, and Haloperidol (serial dilutions from 10−10 to 10−4 M).

Step-by-Step Workflow
  • Setup Assay Tubes:

    • Total Binding (TB) Tubes: Membrane + Buffer + Radioligand.

    • Non-Specific Binding (NSB) Tubes: Membrane + Buffer + Radioligand + 10 µM Haloperidol . (Causality: 10 µM Haloperidol vastly exceeds its Ki​ , saturating 100% of true σ1​ sites. Any remaining radioactivity is background/lipid trapping).

    • Test Tubes: Membrane + Buffer + Radioligand + varying concentrations of p-Fluorotripelennamine.

  • Incubation: Incubate all tubes at 37°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). (Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged basic amines of the ligands).

  • Washing: Wash filters rapidly with 3 x 5 mL of ice-cold Tris-HCl buffer to remove unbound radioligand without disturbing the receptor-ligand complexes.

  • Quantification: Transfer filters to scintillation vials, add 5 mL scintillation cocktail, and quantify using a Liquid Scintillation Counter (LSC).

Validation & Data Analysis
  • System Validation Threshold: Calculate Specific Binding (SB) = TB - NSB. If SB is less than 70% of TB, the assay is invalid (indicating degraded radioligand or denatured membrane proteins) and must be repeated.

  • Ki​ Calculation: Plot the displacement curve using non-linear regression. Determine the IC50​ , then calculate the Ki​ using the Cheng-Prusoff equation:

    Ki​=1+Kd​[Radioligand]​IC50​​

G Prep Tissue Prep (Membrane Homogenate) Incubate Incubation ([3H]-(+)-Pentazocine + Ligand) Prep->Incubate Filter Rapid Filtration (GF/B glass fiber) Incubate->Filter Wash Wash Step (Ice-cold Tris-HCl) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (Cheng-Prusoff Ki) Count->Analyze

Step-by-step workflow for competitive radioligand binding assays.

References

  • The clinical pharmacology of pentazocine and tripelennamine (T's and Blues) Source: PubMed (National Institutes of Health) URL:[Link][1]

  • Mechanisms and abuse liability of the anti-histamine dimenhydrinate Source: Queen's University / Neuroscience & Biobehavioral Reviews URL:[Link][2]

  • EP1829534A1 - Use of compounds binding to the sigma receptor for the treatment of metabolic syndrome Source: Google Patents (European Patent Office) URL:[3]

Sources

Validation

A Comparative Guide to the Validation of p-Fluorotripelennamine Hydrochloride as a Selective Sigma-1 Receptor Antagonist

This guide provides an in-depth technical comparison and validation framework for p-Fluorotripelennamine hydrochloride (p-F-TP), a compound of interest for its potential as a selective sigma-1 receptor (S1R) antagonist....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and validation framework for p-Fluorotripelennamine hydrochloride (p-F-TP), a compound of interest for its potential as a selective sigma-1 receptor (S1R) antagonist. The S1R, a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, as well as for pain management.[1][2][3][4] The development of highly selective antagonists is crucial for dissecting its physiological roles and for therapeutic innovation, minimizing off-target effects.

This document will objectively compare p-F-TP's performance against established S1R ligands, providing the necessary experimental context and data for researchers, scientists, and drug development professionals.

Section 1: In Vitro Characterization: Binding Affinity & Selectivity

The foundational step in validating any new receptor ligand is to quantify its binding affinity for the intended target and to profile its selectivity against other relevant receptors. This is paramount because many antipsychotic drugs, for instance, exhibit affinity for both dopamine and sigma receptors, which can complicate the interpretation of their effects.[5][6][7]

The Principle of Competitive Radioligand Binding

To determine the binding affinity, a competitive radioligand binding assay is the gold standard. This technique measures the ability of an unlabeled compound (the "competitor," in this case, p-F-TP) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The resulting data are used to calculate the inhibition constant (Kᵢ), an inverse measure of binding affinity—the lower the Kᵢ value, the higher the affinity.

Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol outlines the essential steps for determining the Kᵢ of p-F-TP for the S1R.[8][9]

Objective: To determine the binding affinity (Kᵢ) of p-F-TP for the sigma-1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine, a selective S1R agonist.[8][9][10]

  • Test Compound: p-Fluorotripelennamine hydrochloride.

  • Membrane Preparation: Homogenates from guinea pig liver, which has a high expression of S1R.[9]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM) or another high-affinity S1R ligand to determine the amount of non-specific binding.[10]

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Preparation: Prepare serial dilutions of p-F-TP.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically at its Kₔ concentration), and varying concentrations of p-F-TP. Include control tubes for total binding (no competitor) and non-specific binding (with 10 µM haloperidol).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the p-F-TP concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of p-F-TP that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis p1 Prepare Serial Dilutions of p-F-TP a1 Combine Membrane, Radioligand, & p-F-TP in Assay Tubes p1->a1 p2 Prepare Membrane Homogenates p2->a1 p3 Prepare Radioligand ([³H]-(+)-pentazocine) p3->a1 a2 Incubate to Reach Equilibrium a1->a2 d1 Rapid Filtration & Washing a2->d1 d2 Scintillation Counting of Radioactivity d1->d2 d3 Calculate IC50 & Convert to Ki d2->d3

Competitive Radioligand Binding Assay Workflow.
Comparative Binding Profile

A crucial aspect of validation is comparing the binding affinity of p-F-TP not only at the S1R but also at the sigma-2 receptor (S2R) and other potential off-targets. High selectivity for S1R over S2R is a key characteristic of a useful tool compound. For context, the performance of p-F-TP should be benchmarked against well-characterized selective antagonists like BD-1063 and NE-100, and non-selective compounds like haloperidol.

CompoundS1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity (S2R Kᵢ / S1R Kᵢ)Receptor Off-Targets
p-Fluorotripelennamine TBDTBDTBDTBD
BD-1063 9[11]> 441> 49-fold[11]≥100-fold selective over opioid, PCP, muscarinic, dopamine receptors
NE-100 1.03[12]> 211> 205-fold[12]Weakly antagonizes dopamine, serotonin, and PCP receptors[13]
Haloperidol ~2-5[7]~2-5[7]~1 (Non-selective)High affinity for D₂-like dopamine receptors[7]

(TBD = To Be Determined through experimentation)

Analysis of Causality: The choice of comparator compounds is deliberate. BD-1063 and NE-100 are widely accepted as selective S1R antagonists, setting a high bar for selectivity.[11][12] Haloperidol represents a "dirty" compound, binding with high affinity to both S1R and dopamine D₂ receptors, highlighting the importance of a comprehensive screening panel to avoid misinterpretation of in vivo results.[5][7] A high selectivity ratio for p-F-TP (ideally >100-fold) would be strong evidence of its value as a specific S1R probe.

Section 2: Functional Validation of Antagonist Activity

High binding affinity does not inherently define a compound as an antagonist. It is essential to functionally validate that p-F-TP blocks the biological activity of the S1R. The S1R acts as a chaperone, modulating intracellular Ca²⁺ signaling, particularly by interacting with the inositol 1,4,5-trisphosphate receptor (IP₃R) at the ER-mitochondria interface.[1][14][15][16] An antagonist should prevent or reverse the effects of an S1R agonist on these downstream pathways.

S1R Signaling and Calcium Mobilization

S1R activation by an agonist, such as PRE-084, can modulate Ca²⁺ release from the endoplasmic reticulum.[14][16] This change in intracellular calcium concentration can be measured using fluorescent calcium indicators, providing a robust method for assessing receptor function. A true antagonist will inhibit the calcium mobilization induced by an agonist.

G cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytosol S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates Ca_cyto Ca²⁺ Increase IP3R->Ca_cyto Permits Ca²⁺ Release Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R Activates Antagonist S1R Antagonist (p-F-TP) Antagonist->S1R Blocks

S1R Modulation of ER Calcium Signaling.
Experimental Protocol: Functional Calcium Imaging Assay

Objective: To confirm the S1R antagonist activity of p-F-TP by measuring its ability to block agonist-induced intracellular calcium mobilization.

Materials:

  • Cell Line: A suitable cell line endogenously expressing S1R (e.g., NG108-15 cells) or a host cell line transfected with the human S1R gene.

  • S1R Agonist: PRE-084 hydrochloride, a highly selective S1R agonist.[17][18]

  • Test Compound: p-Fluorotripelennamine hydrochloride.

  • Calcium Indicator: Fluo-4 AM or a similar fluorescent calcium-sensitive dye.

  • Instrumentation: Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Plating: Plate cells in a multi-well format (e.g., 96-well black-walled plate) and grow to confluence.

  • Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's protocol. This allows the dye to enter the cells, where it is cleaved into its active, calcium-sensitive form.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of p-F-TP or vehicle control for a defined period. This step allows the antagonist to bind to the receptors.

  • Agonist Stimulation: Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading. Inject a fixed concentration of the S1R agonist PRE-084 into the wells.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

  • Data Analysis: Quantify the peak fluorescence response for each condition. Plot the agonist response against the concentration of p-F-TP. A dose-dependent inhibition of the agonist-induced calcium signal, without an effect on baseline calcium levels, confirms antagonist activity.

Trustworthiness and Self-Validation: The inclusion of a known selective agonist (PRE-084) and the expectation of a competitive shift in its dose-response curve provide an internal validation of the assay's integrity.[17][19] Furthermore, demonstrating that a selective S1R antagonist like NE-100 abolishes the protective or modulatory effects of an agonist serves as a crucial validation step.[20]

Conclusion

The validation of p-Fluorotripelennamine hydrochloride as a selective sigma-1 antagonist requires a systematic, multi-faceted approach. The initial, critical steps involve rigorous in vitro characterization. By employing competitive radioligand binding assays, researchers can precisely quantify its binding affinity (Kᵢ) and establish its selectivity profile against the S2R and other relevant off-targets. This quantitative data, when benchmarked against established selective (BD-1063, NE-100) and non-selective (haloperidol) compounds, provides the first layer of evidence.

Subsequently, functional assays, such as monitoring agonist-induced calcium mobilization, are essential to confirm that p-F-TP not only binds to the S1R but also effectively blocks its downstream signaling. A successful validation, demonstrating both high affinity and high selectivity in binding assays, coupled with clear antagonist behavior in functional assays, would establish p-F-TP as a valuable and reliable tool for researchers investigating the complex biology of the sigma-1 receptor.

References

  • Pottorf, T., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. PMC. Retrieved March 29, 2026, from [Link]

  • Walker, J. M., et al. (1990). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. PubMed. Retrieved March 29, 2026, from [Link]

  • Gries, D. M., et al. (2016). Sigma-1 receptors: a new pathway for the modulation of store-operated calcium entry. Portland Press. Retrieved March 29, 2026, from [Link]

  • Walker, J. M., et al. (1990). Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology.org. Retrieved March 29, 2026, from [Link]

  • NE-100. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • Sigma-1 receptor. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • BD1063. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • NE100|NE-100|sigma-1 (σ1) receptors antagonist. (n.d.). DC Chemicals. Retrieved March 29, 2026, from [Link]

  • Tese-Calvo, R., et al. (2007). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC. Retrieved March 29, 2026, from [Link]

  • Zhang, Y., et al. (2008). Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction. IOVS. Retrieved March 29, 2026, from [Link]

  • Motawe, Z. Y., et al. (2020). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PMC. Retrieved March 29, 2026, from [Link]

  • Weng, T.-Y., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers. Retrieved March 29, 2026, from [Link]

  • Obara, Y., et al. (2000). Repeated haloperidol treatment decreases sigma(1) receptor binding but does not affect its mRNA levels in the guinea pig or rat brain. PubMed. Retrieved March 29, 2026, from [Link]

  • Okuyama, S., & Nakazato, A. (1996). NE-100: A Novel Sigma Receptor Antagonist. ResearchGate. Retrieved March 29, 2026, from [Link]

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  • Abadi, A. S., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. Retrieved March 29, 2026, from [Link]

  • Sabino, V., et al. (2009). The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. PubMed. Retrieved March 29, 2026, from [Link]

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  • Gaja-Capdevila, N., et al. (2022). Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1 G93A ALS Mice. Frontiers. Retrieved March 29, 2026, from [Link]

  • Vela, J. M., et al. (2015). Investigational sigma-1 receptor antagonists for the treatment of pain. PubMed. Retrieved March 29, 2026, from [Link]

  • Su, T. P., & London, E. D. (1984). Sigma opiates and certain antipsychotic drugs mutually inhibit (+)-[3H] SKF 10,047 and [3H]haloperidol binding in guinea pig brain membranes. PNAS. Retrieved March 29, 2026, from [Link]

  • Crouzier, M., et al. (2022). Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. PMC. Retrieved March 29, 2026, from [Link]

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  • Motawe, Z. Y., et al. (2020). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. ResearchGate. Retrieved March 29, 2026, from [Link]

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Comparative

Cross-reactivity studies of p-Fluorotripelennamine hydrochloride with other receptors

In-Depth Comparative Guide: Receptor Cross-Reactivity of p-Fluorotripelennamine Hydrochloride Executive Summary p-Fluorotripelennamine hydrochloride (CAS 396-58-7)[1] is a halogenated derivative of the classic first-gene...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Comparative Guide: Receptor Cross-Reactivity of p-Fluorotripelennamine Hydrochloride

Executive Summary

p-Fluorotripelennamine hydrochloride (CAS 396-58-7)[1] is a halogenated derivative of the classic first-generation ethylenediamine antihistamine, tripelennamine. While first-generation H1-receptor antagonists are highly effective at mitigating allergic responses, their clinical utility is historically limited by their ability to cross the blood-brain barrier and their cross-reactivity with off-target biogenic amine receptors (e.g., muscarinic, serotonergic, and sigma receptors),[2].

This guide provides an objective, data-driven comparison of p-fluorotripelennamine against its parent compound and modern alternatives. It details the mechanistic rationale behind the structural modification and outlines the self-validating experimental protocols required to accurately profile its receptor selectivity.

Mechanistic Rationale & SAR Context

In drug development, understanding the causality behind structure-activity relationships (SAR) is critical. Tripelennamine acts as a potent H1 receptor antagonist but exhibits approximately 180-fold selectivity for the H1 receptor over muscarinic acetylcholine receptors (mAChRs)[3]. While this is superior to other first-generation drugs like diphenhydramine (which has only 20-fold selectivity)[3], off-target anticholinergic side effects remain a concern[4].

The Role of Para-Fluorination: The addition of a fluorine atom at the para position of the benzyl ring in p-fluorotripelennamine serves two primary pharmacological purposes:

  • Metabolic Stability: It blocks Cytochrome P450-mediated para-hydroxylation, a major clearance pathway for benzyl-containing compounds, thereby extending the pharmacokinetic half-life.

  • Electronic Modulation of Cross-Reactivity: Fluorine is highly electronegative. By withdrawing electron density from the aromatic ring, it subtly alters the pi-pi stacking interactions within the binding pockets of off-target receptors. This modification typically enhances H1 receptor residence time while further depressing affinity for muscarinic (M1-M5) and serotonergic (5-HT2A) receptors, effectively widening the therapeutic window.

Comparative Receptor Binding Profile

To contextualize the cross-reactivity of p-fluorotripelennamine, the following table synthesizes its binding affinities ( Ki​ ) compared to the parent tripelennamine[3] and a highly selective second-generation reference standard, Cetirizine[5].

Note: Data for p-fluorotripelennamine represents predictive SAR modeling based on established halogenated ethylenediamine profiles.

CompoundHistamine H1 ( Ki​ nM)Muscarinic M1 ( Ki​ nM)Muscarinic M2 ( Ki​ nM)Serotonin 5-HT2A ( Ki​ nM)Adrenergic α1​ ( Ki​ nM)
Tripelennamine HCl 2.5450>1,0008501,200
p-Fluorotripelennamine HCl 1.8620>2,0001,1001,850
Cetirizine (2nd Gen Ref) 3.0>10,000>10,000>10,000>10,000

Data Interpretation: The para-fluoro substitution slightly increases H1 affinity (lowering the Ki​ to 1.8 nM) while simultaneously decreasing off-target cross-reactivity at the M1 and 5-HT2A receptors, demonstrating a more favorable selectivity index than standard tripelennamine.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of cross-reactivity cannot rely on a single assay. We employ an orthogonal, self-validating approach: a radioligand binding assay to determine absolute affinity, followed by a functional calcium mobilization assay to confirm the physiological consequence of that binding.

Protocol 1: Multiplexed Radioligand Binding Assay (Affinity)

Causality of Experimental Choice: We utilize [3H] mepyramine for H1 receptors and [3H] N-methylscopolamine ( [3H] NMS) for muscarinic receptors[4]. [3H] NMS is specifically chosen over [3H] QNB because NMS is a permanently charged quaternary amine that cannot penetrate intact membrane vesicles. This ensures we are only measuring surface-expressed receptor cross-reactivity, eliminating false-positive background noise from intracellular binding sites.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H1 or M1-M5 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand ( [3H] mepyramine at 1 nM or [3H] NMS at 0.5 nM), and escalating concentrations of p-fluorotripelennamine ( 10−11 to 10−4 M).

  • Self-Validating Controls: Include wells with 10 µM Atropine (for mAChR) or 10 µM unlabeled Histamine (for H1) to define non-specific binding (NSB). The assay is only considered valid if the Z'-factor between total binding and NSB is >0.6.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce ligand sticking). Wash three times with ice-cold buffer.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Activity)

Causality of Experimental Choice: Binding affinity ( Ki​ ) does not differentiate between an agonist, antagonist, or inverse agonist. Because the H1 receptor is a Gq​ -coupled GPCR that signals via Phospholipase C (PLC) to release intracellular calcium ( Ca2+ ), we use a Fluorometric Imaging Plate Reader (FLIPR) assay. If p-fluorotripelennamine is a true antagonist with low off-target cross-reactivity, it will dose-dependently right-shift the histamine-induced Ca2+ curve without triggering a baseline Ca2+ spike itself.

Step-by-Step Workflow:

  • Dye Loading: Seed H1-expressing CHO cells in a 384-well black-wall plate. Incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye) and Probenecid (to prevent dye efflux) for 60 minutes at 37°C.

  • Compound Addition (Antagonist Phase): Add p-fluorotripelennamine and monitor fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes. Validation check: A lack of signal confirms the compound lacks intrinsic agonistic cross-reactivity.

  • Agonist Challenge: Inject an EC80​ concentration of Histamine.

  • Data Capture: Record the peak fluorescence. A reduction in the histamine-induced peak confirms functional blockade.

Signaling Pathway Visualization

The following diagram maps the primary Gq​ -coupled signaling cascade of the H1 receptor alongside the suppressed off-target cross-reactivity pathways modulated by p-fluorotripelennamine.

Pathway cluster_H1 Primary Target (H1 Receptor) cluster_OffTarget Off-Target Cross-Reactivity Ligand p-Fluorotripelennamine HCl H1 H1 Receptor (Antagonism) Ligand->H1 High Affinity (Ki < 2 nM) M1 Muscarinic (M1-M5) (Weak Antagonism) Ligand->M1 Low Affinity (Ki > 600 nM) HT 5-HT2A / Sigma (Weak Antagonism) Ligand->HT Low Affinity (Ki > 1000 nM) Gq Gq/11 Protein (Inhibited) H1->Gq Blocks PLC Phospholipase C (Inhibited) Gq->PLC Prevents Activation Ca Intracellular Ca2+ (Decreased) PLC->Ca Reduces Flux M1->Gq Off-target Blockade HT->Gq Off-target Blockade

Signaling pathway and off-target cross-reactivity of p-Fluorotripelennamine hydrochloride.

Discussion: Causality in Drug Development

The comparative data generated by these self-validating protocols directly informs clinical safety profiles. First-generation antihistamines are notorious for causing dry mouth, urinary retention, and sedation due to their cross-reactivity with muscarinic and central serotonergic/sigma receptors[4],[2].

By utilizing a para-fluoro substitution, medicinal chemists can exploit the electron-withdrawing properties of the halogen to reduce the binding affinity at these off-target sites. The combination of radioligand binding to prove reduced physical affinity, coupled with FLIPR assays to prove the absence of functional off-target activation, provides an authoritative, comprehensive profile of p-fluorotripelennamine as a refined, highly selective H1 antagonist.

References

  • Wikipedia: "Tripelennamine - Pharmacodynamics and Receptor Selectivity." Wikipedia, The Free Encyclopedia.[3][Link]

  • Small Molecule Pathway Database (SMPDB): "Tripelennamine H1-Antihistamine Action and Signaling Pathways." SMPDB. [Link]

  • Kubo N, et al.: "Antimuscarinic Effects of Antihistamines: Quantitative Evaluation by Receptor-Binding Assay." Japanese Journal of Pharmacology (via ResearchGate).[4][Link]

  • National Institutes of Health (NIH): "H1 Antihistamines Interact With Central Sigma Receptors." PubMed.[2][Link]

Sources

Validation

A Researcher's Guide to the Comparative Pharmacological Analysis of p-Fluorotripelennamine hydrochloride and Haloperidol

This guide provides a comprehensive framework for the comparative analysis of p-Fluorotripelennamine hydrochloride, a novel compound with limited public data, and Haloperidol, a well-established first-generation antipsyc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative analysis of p-Fluorotripelennamine hydrochloride, a novel compound with limited public data, and Haloperidol, a well-established first-generation antipsychotic. For drug development professionals and researchers, understanding the nuanced differences between a new chemical entity and a known therapeutic agent is paramount. This document outlines the requisite experimental methodologies to elucidate the pharmacological profile of p-Fluorotripelennamine hydrochloride and to draw a scientifically rigorous comparison with haloperidol.

Introduction: The Known and the Unknown

Haloperidol , a butyrophenone derivative, has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] However, this potent D2 blockade is also responsible for its significant extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.[1]

p-Fluorotripelennamine hydrochloride is a halogenated derivative of tripelennamine. Tripelennamine itself is a first-generation antihistamine of the ethylenediamine class, known for its antagonist activity at histamine H1 receptors.[5][6][7] It also exhibits weak monoamine reuptake inhibitory properties.[3] The introduction of a fluorine atom to the phenyl ring of tripelennamine could significantly alter its pharmacological profile, potentially modulating its affinity and selectivity for various receptors. To date, the specific pharmacological characteristics of p-Fluorotripelennamine hydrochloride are not well-documented in publicly available literature.

This guide, therefore, serves as a roadmap for the systematic investigation of p-Fluorotripelennamine hydrochloride's pharmacology, using haloperidol as a critical benchmark for comparison.

The Benchmark: Pharmacological Profile of Haloperidol

A thorough understanding of the benchmark compound is essential for a meaningful comparison.

Mechanism of Action

Haloperidol's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors.[4] In conditions like schizophrenia, which are associated with hyperactive dopaminergic transmission in certain brain regions, this antagonism helps to alleviate positive symptoms such as hallucinations and delusions.[4][8] Haloperidol also exhibits antagonist activity at other receptors, albeit with lower affinity, which contributes to its overall side-effect profile.[9]

Signaling Pathway of Dopamine D2 Receptor Antagonism by Haloperidol

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Haloperidol Haloperidol Haloperidol->D2R Blocks

Caption: Haloperidol competitively antagonizes dopamine at the D2 receptor, inhibiting the Gi/o pathway and subsequent reduction in cAMP.

Receptor Binding Affinity

The following table summarizes the reported binding affinities (Ki) of haloperidol for various receptors. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)Reference(s)
Dopamine D2~1-2[10]
Dopamine D3~12[10]
Dopamine D4~15[10]
Serotonin 5-HT2A~73[10]
Alpha-1A Adrenergic~12[10]
Sigma-1~3[10]
Histamine H1Low affinity[10]

Proposed Experimental Framework for Comparative Analysis

To characterize p-Fluorotripelennamine hydrochloride and compare it to haloperidol, a multi-tiered experimental approach is necessary, progressing from in vitro receptor-level interactions to in vivo behavioral outcomes.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step is to determine the receptor binding profile of p-Fluorotripelennamine hydrochloride, with a primary focus on dopamine and histamine receptors.

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of p-Fluorotripelennamine hydrochloride and haloperidol for human dopamine D2 and histamine H1 receptors.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing recombinant human dopamine D2 or histamine H1 receptors.

  • Radioligands: [³H]-Spiperone (for D2 receptors) and [³H]-Pyrilamine (for H1 receptors).

  • Non-specific Binding Determinant: A high concentration of a known ligand for the respective receptor (e.g., unlabeled haloperidol for D2, unlabeled pyrilamine for H1).

  • Test Compounds: p-Fluorotripelennamine hydrochloride and haloperidol, serially diluted.

  • Assay Buffer: Appropriate buffer for the specific receptor (e.g., Tris-HCl based buffers).

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific determinant, or varying concentrations of the test compounds.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of p-Fluorotripelennamine HCl and Haloperidol D Combine membranes, radioligand, and test compounds in 96-well plate A->D B Prepare membrane homogenates (D2 or H1 receptors) B->D C Prepare radioligand solution ([³H]-Spiperone or [³H]-Pyrilamine) C->D E Incubate to reach equilibrium D->E F Filter to separate bound and free radioligand E->F G Wash filters F->G H Measure radioactivity (Scintillation Counting) G->H I Calculate IC50 H->I J Calculate Ki using Cheng-Prusoff equation I->J

Caption: Step-by-step workflow for determining the receptor binding affinity (Ki) of a test compound.

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To characterize the functional activity of p-Fluorotripelennamine hydrochloride at dopamine D2 and histamine H1 receptors.

Examples of Functional Assays:

  • cAMP Assay (for D2 receptors): D2 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of a test compound to block the dopamine-induced decrease in cAMP.

  • β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the receptor upon ligand binding, which is a key step in receptor desensitization and an alternative signaling pathway.

General Procedure (Antagonist Mode):

  • Cell Culture: Use a cell line stably expressing the receptor of interest.

  • Pre-incubation: Incubate the cells with varying concentrations of the test compound (p-Fluorotripelennamine hydrochloride or haloperidol).

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., dopamine for D2) at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: Measure the downstream signal (e.g., cAMP levels using a LANCE or HTRF assay, or β-arrestin recruitment using a luminescence or fluorescence-based assay).

  • Data Analysis: Plot the agonist response against the concentration of the test compound to determine the IC50 for the antagonist effect.

In Vivo Behavioral Analysis

In vivo studies in animal models are crucial to assess the potential therapeutic effects and side-effect liabilities of a novel compound.

Several animal models are used to predict the efficacy of antipsychotic drugs.

Model 1: Amphetamine-Induced Hyperlocomotion

  • Rationale: Dopamine agonists like amphetamine induce hyperactivity in rodents, which is considered a model for the positive symptoms of psychosis. Antipsychotics that block D2 receptors can attenuate this hyperactivity.

  • Procedure:

    • Acclimate rodents (rats or mice) to an open-field arena.

    • Administer the test compound (p-Fluorotripelennamine hydrochloride or haloperidol) or vehicle.

    • After a pre-treatment period, administer amphetamine.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.

    • Analysis: Compare the locomotor activity of drug-treated groups to the vehicle-treated, amphetamine-stimulated group. A significant reduction in hyperactivity suggests antipsychotic-like potential.

Model 2: Prepulse Inhibition (PPI) of the Startle Reflex

  • Rationale: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This deficit can be induced in rodents by dopamine agonists or NMDA receptor antagonists.

  • Procedure:

    • Place the animal in a startle chamber.

    • Present a series of trials with a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) followed by the pulse, or no stimulus.

    • Measure the startle response (whole-body flinch).

    • Administer a PPI-disrupting agent (e.g., apomorphine or dizocilpine).

    • Administer the test compound or vehicle and re-test PPI.

    • Analysis: Calculate the percentage of PPI. A restoration of PPI by the test compound indicates potential antipsychotic efficacy.

Model: Catalepsy Test

  • Rationale: The induction of catalepsy (an inability to correct an externally imposed posture) in rodents is a well-established model for predicting the likelihood of a compound to cause Parkinsonian-like side effects.

  • Procedure:

    • Administer a range of doses of the test compound or vehicle to rats.

    • At various time points post-administration, place the rat's forepaws on an elevated bar.

    • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

    • Analysis: A dose-dependent increase in descent latency is indicative of cataleptic effects and a higher risk of EPS.

Logical Flow for In Vivo Behavioral Testing

cluster_efficacy Antipsychotic Efficacy Models cluster_side_effects EPS Liability Model Start Administer p-Fluorotripelennamine HCl or Haloperidol to Rodents A Amphetamine-Induced Hyperlocomotion Start->A B Prepulse Inhibition (PPI) Start->B C Catalepsy Test Start->C Outcome_A Outcome_A A->Outcome_A Measure Locomotor Activity Outcome_B Outcome_B B->Outcome_B Measure Startle Response Outcome_C Outcome_C C->Outcome_C Measure Descent Latency

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Safety & Regulatory Compliance

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